4,6-Bis(chloromethyl)-m-xylene
Description
Properties
IUPAC Name |
1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHTPIEJQBDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935927 | |
| Record name | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-15-5 | |
| Record name | 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-bis(chloromethyl)-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Bis(chloromethyl)-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Bis(chloromethyl)-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Bis(chloromethyl)-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene, a valuable building block in pharmaceutical and materials science. The primary synthetic route involves the chloromethylation of m-xylene (1,3-dimethylbenzene). This document details the reaction mechanisms, experimental protocols for various catalytic systems, and quantitative data to support process optimization.
Reaction Overview
The synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is achieved through the electrophilic aromatic substitution reaction known as chloromethylation, specifically the Blanc-Quelet reaction.[1] In this process, m-xylene is treated with a source of formaldehyde, typically paraformaldehyde or trioxane, and hydrogen chloride in the presence of a catalyst. The reaction introduces two chloromethyl groups onto the aromatic ring.
The reaction can produce a mixture of mono-, di-, and trichloromethylated products. Controlling the reaction conditions and the choice of catalyst is crucial for maximizing the yield of the desired disubstituted product, 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.
Reaction Mechanism
The chloromethylation of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are the in-situ formation of a reactive electrophile from formaldehyde and HCl, followed by the stepwise attack of the aromatic ring. The generally accepted mechanism is as follows:
-
Electrophile Formation: In the presence of an acid catalyst, formaldehyde is protonated to form a highly electrophilic carbocation.[1]
-
First Chloromethylation: The electron-rich m-xylene ring attacks the carbocation, forming a resonance-stabilized intermediate. Subsequent loss of a proton restores aromaticity and yields the mono-chloromethylated product, 1-(chloromethyl)-2,4-dimethylbenzene.
-
Second Chloromethylation: The mono-substituted product, being still activated, undergoes a second electrophilic attack by another carbocation to form the desired 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.
-
Side Reactions: Over-reaction can lead to the formation of trichloromethylated byproducts. Another common side reaction is the formation of diarylmethane derivatives, where the chloromethylated product acts as an electrophile and reacts with another molecule of m-xylene.[1]
Catalytic Systems and Quantitative Data
Several catalytic systems have been effectively employed for the chloromethylation of m-xylene. The choice of catalyst significantly impacts the yield and selectivity of the reaction.
Strong Organic Acids
Strong organic acids have been shown to be effective catalysts for this transformation, leading to high yields of the desired product.[2][3] Trifluoromethanesulfonic acid (CF3SO3H) has been identified as a particularly efficient catalyst.[2]
| Catalyst | Acid/m-xylene (mol/mol) | Trioxane/m-xylene (mol/mol) | HCl/m-xylene (mol/mol) | Temp (°C) | Time (h) | Yield of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (%) | Reference |
| CF3SO3H | 0.02 | 2.5 | 5.0 | 70 | 5 | ~70 | [2] |
| p-CH3C6H4SO3H | 0.02 | 2.5 | 5.0 | 70 | 5 | ~60 | [3] |
| CH3SO3H | 0.02 | 2.5 | 5.0 | 70 | 5 | ~55 | [3] |
| CCl3COOH | 0.02 | 2.5 | 5.0 | 70 | 5 | ~45 | [3] |
| CF3COOH | 0.02 | 2.5 | 5.0 | 70 | 5 | ~40 | [3] |
| CHCl2COOH | 0.02 | 2.5 | 5.0 | 70 | 5 | ~30 | [3] |
Phase Transfer Catalysts (PTC)
Phase transfer catalysis offers a method for the chloromethylation of m-xylene, providing relatively high yields of mono- and di-substituted products.[4] This method is advantageous due to its simple setup, low-cost reagents, and lower energy consumption.[4]
| Catalyst | [CH2O]/[m-xylene] Molar Ratio | Temperature (°C) | Time (min) | Yield | Reference |
| C6H3(CH3)2[CH2N+(CH3)3]Cl- | 2 | 80 | 90 | High yields of mono and di m-xylene | [4] |
Experimental Protocols
General Experimental Workflow
The general workflow for the chloromethylation of m-xylene involves the following steps:
Detailed Protocol using a Strong Organic Acid Catalyst
This protocol is adapted from the procedure described for the chloromethylation of m-xylene using strong organic acids as catalysts.[3]
Materials:
-
m-Xylene
-
Trioxane (formaldehyde source)
-
Concentrated Hydrochloric Acid
-
Strong Organic Acid Catalyst (e.g., CF3SO3H)
-
Organic Solvent (e.g., dichloromethane or ether for extraction)
-
Drying Agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, add m-xylene, trioxane, and the strong organic acid catalyst.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.
Detailed Protocol using a Phase Transfer Catalyst
This protocol is based on the method described for the chloromethylation of m-xylene using a phase transfer catalyst.[4]
Materials:
-
m-Xylene
-
Paraformaldehyde
-
Sodium Chloride
-
Concentrated Sulfuric Acid
-
Phase Transfer Catalyst (e.g., C6H3(CH3)2[CH2N+(CH3)3]Cl-)
-
Ether (for extraction)
-
Calcium Chloride (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde (molar ratio of 1:2).
-
Add sodium chloride and the phase transfer catalyst to the mixture.
-
Carefully add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture in an oil bath to 80 °C and maintain vigorous stirring for 90 minutes.
-
After the reaction period, cool the mixture to room temperature.
-
Extract the organic phase with ether.
-
Dry the combined organic extracts over anhydrous calcium chloride.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the product mixture.
-
Analyze the product mixture by gas chromatography to determine the relative amounts of mono- and di-chloromethylated products. Further purification may be required to isolate 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.
Safety Considerations
Chloromethylation reactions should be performed in a well-ventilated fume hood as they involve the use of corrosive and hazardous materials such as concentrated acids and formaldehyde. A significant hazard associated with this reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene via the chloromethylation of m-xylene is a well-established and versatile method. The selection of the appropriate catalyst and the careful control of reaction parameters are paramount to achieving high yields and selectivity for the desired disubstituted product. Strong organic acids, particularly trifluoromethanesulfonic acid, have demonstrated excellent catalytic activity. Phase transfer catalysis presents a viable alternative with advantages in terms of cost and environmental impact. This guide provides the necessary technical details for researchers to effectively synthesize this important chemical intermediate.
References
An In-depth Technical Guide to the Aromatic Compound C10H12Cl2: IUPAC Nomenclature, Properties, Synthesis, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aromatic compound with the chemical formula C10H12Cl2. Given the vast number of potential isomers for this formula, this document focuses on representative examples derived from common C10H14 aromatic precursors: butylbenzenes, diethylbenzenes, and cymenes. This guide covers IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and the toxicological implications, with a focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
IUPAC Nomenclature of C10H12Cl2 Aromatic Isomers
The systematic naming of C10H12Cl2 isomers follows the IUPAC rules for substituted benzene derivatives. The benzene ring is the parent structure, and the substituents (two chlorine atoms and one or more alkyl groups totaling C4H12) are named and their positions on the ring are indicated by numbers. The numbering is done in a way that gives the substituents the lowest possible locants.
Here are some examples of plausible IUPAC names for isomers of C10H12Cl2, categorized by their parent C10H14 hydrocarbon:
-
Dichlorobutylbenzene Isomers:
-
1,2-Dichloro-4-tert-butylbenzene
-
1,3-Dichloro-5-isobutylbenzene
-
2,4-Dichloro-1-sec-butylbenzene
-
3,5-Dichloro-1-n-butylbenzene
-
-
Dichlorodiethylbenzene Isomers:
-
1,2-Dichloro-3,4-diethylbenzene
-
1,3-Dichloro-4,6-diethylbenzene
-
2,5-Dichloro-1,4-diethylbenzene
-
-
Dichlorocymene Isomers (based on p-Cymene: 1-isopropyl-4-methylbenzene):
-
2,3-Dichloro-1-isopropyl-4-methylbenzene
-
2,5-Dichloro-1-isopropyl-4-methylbenzene
-
2,6-Dichloro-1-isopropyl-4-methylbenzene
-
Physicochemical Properties
Properties of Parent C10H14 Aromatic Compounds
The following table summarizes key physicochemical properties of common C10H14 isomers.
| Property | tert-Butylbenzene[1][2][3] | 1,4-Diethylbenzene[4][5][6][7][8] | p-Cymene[9][10][11][12][13] |
| Molecular Formula | C10H14 | C10H14 | C10H14 |
| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Density (g/cm³ at 20°C) | ~0.867 | ~0.862 | ~0.857 |
| Melting Point (°C) | -57.9 | -43 | -68 |
| Boiling Point (°C) | 169 | 183-184 | 177 |
| Water Solubility | Insoluble | Insoluble | Insoluble |
| logP (Octanol/Water) | ~4.11 | ~4.58 | ~4.1 |
Predicted Effects of Dichlorination
The addition of two chlorine atoms to the benzene ring of the parent compounds is expected to alter their physicochemical properties in the following ways:
-
Molar Mass: Will increase significantly due to the atomic mass of two chlorine atoms (~70.9 g/mol ). The molar mass of C10H12Cl2 is approximately 203.11 g/mol .
-
Boiling Point: A substantial increase is expected. The introduction of polar C-Cl bonds and the increase in molecular weight lead to stronger intermolecular forces (dipole-dipole and van der Waals interactions), requiring more energy for vaporization.[14][15]
-
Melting Point: The change in melting point is less predictable and depends on the symmetry of the isomer. More symmetrical isomers tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.
-
Density: The density will increase, as chlorine atoms are much heavier than the hydrogen atoms they replace. Dichlorinated aromatic compounds are generally denser than water.
-
Solubility: The compounds will remain insoluble in water due to their hydrophobic nature.[14] They will be soluble in nonpolar organic solvents.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is expected to increase, indicating greater lipophilicity.
Experimental Protocols
Representative Synthesis: Dichlorination of an Alkylbenzene
The following is a general procedure for the dichlorination of an alkylbenzene, which can be adapted for the synthesis of various C10H12Cl2 isomers. This method utilizes a Lewis acid catalyst for electrophilic aromatic substitution.
Reaction:
C10H14 + 2 Cl2 --(FeCl3)--> C10H12Cl2 + 2 HCl
Materials:
-
Parent alkylbenzene (e.g., tert-butylbenzene, 1,4-diethylbenzene, or p-cymene)
-
Anhydrous iron(III) chloride (FeCl3) or iron filings
-
Chlorine gas (Cl2) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO2Cl2)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for reactions under anhydrous conditions, including a round-bottom flask, condenser, and gas inlet tube.
Procedure:
-
In a fume hood, dissolve the parent alkylbenzene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of anhydrous iron(III) chloride to the flask.
-
Slowly bubble chlorine gas through the solution at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled with a water bath if necessary.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the desired level of dichlorination is achieved, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation or column chromatography to isolate the desired dichlorinated isomer(s).
Toxicological Profile
Chlorinated aromatic hydrocarbons are a class of compounds with significant toxicological profiles. Their effects are often mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
General Toxicity
While specific LD50 data for C10H12Cl2 isomers are scarce, the parent compounds exhibit low to moderate acute toxicity. For instance, the oral LD50 for tert-butylbenzene in rats is reported to be in the range of 3045-4079 mg/kg.[16] Chlorinated aromatic compounds can be more toxic than their parent compounds, and their toxicity can vary significantly between isomers. They are generally classified as skin and eye irritants and can be harmful if inhaled or ingested. Long-term exposure to some chlorinated aromatic hydrocarbons has been linked to more severe health effects, including potential carcinogenicity.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of many chlorinated aromatic hydrocarbons is initiated by their binding to the Aryl Hydrocarbon Receptor (AhR).[17][18][19][20][21] The activation of this pathway can lead to a range of adverse cellular effects.
Canonical AhR Signaling Pathway:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[18][20][21] A C10H12Cl2 molecule, acting as a ligand, enters the cell and binds to the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. This allows the complex to translocate from the cytoplasm into the nucleus.[18][21]
-
Dimerization and DNA Binding: Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[18][21]
-
Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[21] This binding initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in xenobiotic metabolism.
While the induction of these enzymes is a detoxification response, the metabolic activation of the chlorinated aromatic hydrocarbon can sometimes lead to the formation of more toxic and carcinogenic intermediates. Furthermore, the persistent activation of the AhR pathway can disrupt normal cellular processes, leading to developmental and reproductive toxicity, immunotoxicity, and carcinogenesis.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. tert-Butylbenzene | 98-06-6 [chemicalbook.com]
- 4. 1,4-diethyl benzene, 105-05-5 [thegoodscentscompany.com]
- 5. 1,4-DIETHYLBENZENE | 105-05-5 [chemicalbook.com]
- 6. Benzene, 1,4-diethyl- (CAS 105-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. ScenTree - P-cymene (CAS N° 99-87-6) [scentree.co]
- 10. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p-Cymene - Wikipedia [en.wikipedia.org]
- 13. p-Cymene - American Chemical Society [acs.org]
- 14. Supplemental Topics [www2.chemistry.msu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 4,6-Bis(chloromethyl)-m-xylene, a chemical intermediate of interest in various synthetic applications. The information is presented to be a valuable resource for laboratory work and process development.
Core Physical and Chemical Properties
This compound, with the IUPAC name 1,5-Bis(chloromethyl)-2,4-dimethylbenzene, is a solid organic compound. A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₂Cl₂[1] |
| Molecular Weight | 203.11 g/mol [2] |
| Melting Point | 97-99 °C[1][2] |
| Boiling Point | 291.9 °C at 760 mmHg[1][2] |
| Density | 1.145 g/cm³[1][2] |
| Flash Point | 142.6 °C[1][2] |
| Refractive Index | 1.537[1] |
| LogP (Octanol/Water Partition Coefficient) | 3.78[1] |
| CAS Number | 1585-15-5[1] |
Structural Representation
The chemical structure of this compound is depicted below.
References
An In-depth Technical Guide to 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available scientific and technical information. 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is a chemical intermediate intended for industrial and research use. It is classified as acutely toxic and requires careful handling by trained personnel.
Chemical Identification and Properties
1,3-Bis(chloromethyl)-4,6-dimethylbenzene, also known as 4,6-Bis(chloromethyl)-m-xylene, is a substituted aromatic hydrocarbon. It serves as a key intermediate in various organic syntheses.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂ | [1] |
| Molecular Weight | 203.11 g/mol | [1] |
| CAS Number | 1585-15-5 | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 99-101.8 °C | [1][2] |
| Boiling Point | 291.9 °C at 760 mmHg | [1] |
| Density | 1.145 g/cm³ | [1] |
| Solubility | Insoluble in water | [3] |
| LogP | 3.781 | [1] |
Synthesis and Applications
The primary application of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is as a precursor in the synthesis of other organic compounds, most notably pyromellitic dianhydride.[2][4] Pyromellitic dianhydride is a monomer used in the production of high-performance polymers such as polyimides, which have applications in the aerospace and electronics industries.
Synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene
A common method for the synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is the chloromethylation of m-xylene.[2]
Experimental Protocol: Chloromethylation of m-Xylene [2]
-
Reactants: m-xylene, trioxane, hydrochloric acid, and a strong organic acid catalyst (e.g., trichloroacetic acid, trifluoroacetic acid, methanesulfonic acid).
-
Procedure:
-
A mixture of m-xylene, trioxane, hydrochloric acid, and the organic acid catalyst is prepared in a suitable reaction vessel. The typical molar ratios are acid/m-xylene = 0.02, trioxane/m-xylene = 0.5, and HCl/m-xylene = 5.0.
-
The reaction mixture is heated to 70°C and stirred for 5 hours under biphasic conditions (organic and aqueous).
-
The reaction yields a mixture of mono- and di-chloromethylated products.
-
The product, 1,3-Bis(chloromethyl)-4,6-dimethylbenzene, is isolated and purified from the reaction mixture.
-
-
Characterization: The product can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.
-
IR (KBr): 656 cm⁻¹ (C-Cl stretch).[2]
-
¹H NMR (CDCl₃): δ 2.386 (s, 6H, CH₃), 4.574 (s, 4H, CH₂), 7.045 (s, 1H, ArH), 7.254 (s, 1H, ArH).[2]
-
¹³C NMR (CDCl₃): δ 18.38, 44.34, 131.21, 133.25, 133.51, 137.95.[2]
-
Elemental Analysis (C₁₀H₁₂Cl₂): Calculated: C, 59.14%; H, 5.96%. Observed: C, 59.01%; H, 5.97%.[2]
-
Application in the Synthesis of Pyromellitic Dianhydride
1,3-Bis(chloromethyl)-4,6-dimethylbenzene is a key intermediate in a multi-step synthesis of pyromellitic dianhydride.[4]
Experimental Workflow: Synthesis of Pyromellitic Dianhydride [4]
-
Chloromethylation: m-Xylene is first converted to 1,5-bis(chloromethyl)-2,4-dimethylbenzene (an isomer of the title compound) via chloromethylation.
-
Aerobic Oxidation: The resulting bis(chloromethyl)xylene is then subjected to aerobic oxidation in the presence of a catalyst system (e.g., VO(acac)₂/Cu(2-Eth)₂/DABCO) in an ionic liquid ([hmim]OTf) to yield pyromellitic acid.
-
Dehydration: The pyromellitic acid is subsequently dehydrated by heating with acetic anhydride to produce pyromellitic dianhydride.
Biological Activity and Toxicological Information
Data Limitation: As of the date of this document, there is a significant lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways for 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5). Its primary characterization in the literature is as a chemical intermediate.
General Toxicity: The compound is classified as harmful if swallowed.[1] Due to its chemical structure, which includes chloromethyl groups, it should be handled with extreme caution as related compounds, such as bis(chloromethyl) ether, are known to be carcinogenic. However, no specific carcinogenicity studies for 1,3-Bis(chloromethyl)-4,6-dimethylbenzene have been identified.
Environmental Fate: The environmental fate of this specific compound is not well-documented. However, xylenes, in general, are volatile organic compounds that can be released into the atmosphere and may leach into groundwater.[5]
Safety and Handling
Due to its acute toxicity and the potential hazards associated with related compounds, strict safety protocols should be followed when handling 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5) is a valuable chemical intermediate, particularly in the synthesis of pyromellitic dianhydride, a monomer for high-performance polymers. While its chemical synthesis and properties are well-documented, there is a notable absence of research into its biological activity and toxicological profile. Researchers and drug development professionals should be aware of its classification as an acutely toxic substance and handle it with appropriate safety precautions. Further investigation into the biological effects of this compound and its potential metabolites is warranted to fully characterize its safety profile.
References
- 1. echemi.com [echemi.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. This compound (CAS 1585-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Synthetic Profile of 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Bis(chloromethyl)-m-xylene is a disubstituted aromatic compound with the chemical formula C₁₀H₁₂Cl₂. Its structure, featuring a central m-xylene core with two chloromethyl substituents, makes it a valuable bifunctional building block in organic synthesis. The reactive chloromethyl groups serve as key handles for introducing the xylene moiety into larger molecular frameworks, making it a precursor of interest in the development of various organic materials and potentially in the synthesis of complex molecules for pharmaceutical applications. This guide provides a concise overview of the available spectral data for this compound, a detailed experimental protocol for its synthesis via chloromethylation of m-xylene, and a visual representation of the synthetic workflow.
Spectral Data
The following tables summarize the available spectral data for this compound. Due to the limited availability of high-resolution experimental spectra in public databases, predicted data and data from analogous compounds are included for completeness and are duly noted.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | s | 1H | Ar-H |
| ~4.60 | s | 4H | -CH ₂Cl |
| ~2.35 | s | 6H | Ar-CH ₃ |
Note: The proton NMR data is based on typical chemical shifts for similar aromatic compounds and should be considered as an approximation. Experimental verification is recommended.
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C (quaternary, attached to -CH₃) |
| ~135 | Ar-C (quaternary, attached to -CH₂Cl) |
| ~130 | Ar-C H |
| ~45 | -C H₂Cl |
| ~20 | Ar-C H₃ |
Note: The carbon NMR data is based on typical chemical shifts for substituted xylenes and should be considered as an approximation. Experimental verification is recommended.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260 | Strong | C-H wag (-CH₂Cl) |
| 800-600 | Strong | C-Cl stretch |
Note: This data is predicted based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound is available in the NIST WebBook.[1] The key feature is the molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 202 | Moderate | [M]⁺ (for ³⁵Cl isotopes) |
| 204 | Moderate | [M+2]⁺ (presence of two chlorine atoms) |
| 167 | High | [M-Cl]⁺ |
| 132 | High | [M-2Cl]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the chloromethylation of m-xylene. The following protocol is a representative procedure based on established methods.
Synthesis of this compound
Materials:
-
m-Xylene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-xylene and paraformaldehyde.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled and stirring mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Gently heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4,6-Bis(chloromethyl)-m-xylene: Properties, Synthesis, and Applications in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Bis(chloromethyl)-m-xylene is a bifunctional aromatic organic compound that serves as a versatile building block in organic and materials chemistry. Its reactive chloromethyl groups, attached to a rigid xylene core, make it a valuable monomer and crosslinking agent for the synthesis of advanced polymers with tailored properties. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and a key application in the development of microporous organic polymers for gas separation technologies.
Molecular and Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₂Cl₂, has a molecular weight of approximately 203.11 g/mol .[1][2] The structure consists of a meta-xylene ring substituted with two chloromethyl groups at the 4 and 6 positions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₂Cl₂ | - |
| Molecular Weight | 203.11 | g/mol |
| Melting Point | 97 | °C |
| Boiling Point | 291.9 | °C at 760 mmHg |
| Density | 1.145 | g/cm³ |
| Flash Point | 142.6 | °C |
| LogP (Octanol/Water Partition Coefficient) | 3.781 | - |
Synthesis of this compound
The primary method for the synthesis of this compound is the chloromethylation of m-xylene. This electrophilic aromatic substitution reaction introduces chloromethyl groups onto the aromatic ring.
Experimental Protocol: Chloromethylation of m-Xylene
This protocol is based on the efficient synthesis of 1,3-bis(chloromethyl)-4,6-dimethylbenzene (an isomer and common synonym for this compound) using a strong organic acid catalyst.
Materials:
-
m-Xylene
-
Trioxane (a stable source of formaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) - Catalyst
-
Dichloromethane (CH₂Cl₂) - Solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-xylene in dichloromethane.
-
Add trioxane to the solution.
-
Carefully add concentrated hydrochloric acid, followed by a catalytic amount of trifluoromethanesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 70°C) and stir vigorously for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Applications in Advanced Polymer Synthesis
The bifunctional nature of this compound makes it an excellent monomer for producing crosslinked polymers with high thermal stability and specific functionalities. A significant application is in the synthesis of microporous organic polymers (MOPs), which are materials characterized by a large surface area and permanent porosity, making them suitable for gas storage and separation.
Synthesis of Triptycene-Based Microporous Polymer Networks (TMPNs)
This compound can be used in a Friedel-Crafts alkylation reaction with triptycene to form a rigid, three-dimensional polymer network. The inherent rigidity of the triptycene unit and the crosslinking provided by the xylene derivative result in a microporous structure.
Below is a logical workflow for the synthesis of a triptycene-based microporous polymer network.
Caption: Experimental workflow for the synthesis of a triptycene-based microporous polymer network.
Logical Relationship in Polymer Network Formation
The formation of the microporous polymer network from its constituent monomers can be visualized as a logical progression from starting materials to the final crosslinked structure.
Caption: Logical relationship of components in the formation of the microporous polymer network.
Conclusion
This compound is a key chemical intermediate with significant utility in the synthesis of advanced functional polymers. Its well-defined structure and reactivity allow for the precise construction of complex macromolecular architectures, such as microporous organic polymers with applications in gas separation and storage. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this versatile compound in research and development settings. While its direct application in drug development is not prominent, its role as a building block for novel materials underscores its importance in the broader chemical and materials science landscape.
References
4,6-Bis(chloromethyl)-m-xylene safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4,6-Bis(chloromethyl)-m-xylene
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, first-aid measures, fire-fighting procedures, accidental release measures, handling and storage, exposure controls, personal protection, and toxicological information.
Chemical Identification
This compound is a chemical compound with the following identifiers:
-
Chemical Name: this compound[1]
-
CAS Number: 1585-15-5[1]
-
Molecular Formula: C₁₀H₁₂Cl₂[1]
-
Molecular Weight: 203.11 g/mol [1]
-
Synonyms: 4,6-di(Chloromethyl)-m-xylene, Benzene, 1,5-bis(chloromethyl)-2,4-dimethyl-, 1,3-Bis(chloromethyl)-4,6-dimethylbenzene, 1,3-Dimethyl-4,6-bis(chloromethyl)benzene, 1,5-Bis(chloromethyl)-2,4-dimethylbenzene, Benzene, 1,3-bis-(chloromethyl)-4,6-dimethyl[1]
Hazard Identification
The hazard classification for xylene and its derivatives indicates significant risks.[2] It is crucial to handle this chemical with appropriate precautions.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Carcinogenicity | 2 | May cause cancer.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure.[2] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[3] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[3] |
Signal Word: Danger[3]
Precautionary Statements: Prevention:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.[2]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3]
-
Keep container tightly closed.[3]
-
Ground and bond container and receiving equipment.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Do not breathe mist or vapors.
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.[3]
-
Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[4]
Table 2: First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][5] If not breathing, give artificial respiration.[6][7] Immediately call a POISON CENTER or doctor/physician.[4][5] |
| Skin Contact | Remove/Take off immediately all contaminated clothing.[3][5] Rinse skin with water/shower.[3][5] Wash off immediately with plenty of water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Immediately call a POISON CENTER or doctor/physician.[5] |
| Ingestion | Do NOT induce vomiting.[3][5][6] Rinse mouth.[5] Call a physician or poison control center immediately.[6] If vomiting occurs naturally, have victim lean forward.[6][7] |
A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[5]
Fire-Fighting Measures
This substance is a flammable liquid and vapor.[3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6][7]
Table 3: Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide.[5] Water mist may be used to cool closed containers.[6] |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread fire.[7] |
| Specific Hazards | Decomposes upon combustion to generate poisonous fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5][8] |
| Protective Equipment | Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4][6][8] |
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment as required.[6]
-
Ensure adequate ventilation.[6]
-
Remove all sources of ignition.[6]
-
Take precautionary measures against static discharges.[6]
-
Do not breathe vapors or aerosols.[3]
-
Avoid substance contact.[3]
-
Evacuate the danger area and consult an expert.[3]
Environmental Precautions:
-
Do not let product enter drains.[3] There is a risk of explosion.[3]
-
Do not flush into surface water or sanitary sewer system.[6][7]
Methods for Cleaning Up:
-
Soak up with inert absorbent material.[6]
-
Keep in suitable, closed containers for disposal.[6]
-
Use spark-proof tools and explosion-proof equipment.[6]
Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[6]
-
Wash hands and face thoroughly after handling.[5]
-
Use a closed system or local exhaust ventilation.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from open flames, hot surfaces, and sources of ignition.[6]
-
Take precautionary measures against static discharges.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store in a flammables area.[6]
-
Store locked up.[5]
-
Keep away from heat, sparks, and flame.[6]
-
Store away from incompatible materials such as oxidizing agents, strong acids, bases, alcohols, amines, and metals.[5][6][8]
Exposure Controls/Personal Protection
Engineering Controls:
-
Ensure that eyewash stations and safety showers are close to the workstation location.[6]
-
Use adequate general or local exhaust ventilation to keep airborne concentrations below the permissible exposure limits.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6] A dust respirator, self-contained breathing apparatus (SCBA), or supplied air respirator may be appropriate depending on the situation.[5] |
| Hand Protection | Impervious gloves.[5] |
| Eye/Face Protection | Safety goggles.[5] A face-shield may be required in some situations.[5] Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][8] |
| Skin and Body Protection | Impervious protective clothing.[5] Protective boots may be required.[5] |
Physical and Chemical Properties
Table 5: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 203.11 | g/mol | [1] |
| Standard Gibbs free energy of formation (ΔfG°) | 92.98 | kJ/mol | [1] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -79.09 | kJ/mol | [1] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 22.92 | kJ/mol | [1] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 50.89 | kJ/mol | [1] |
| Log10 of Water solubility in mol/l (log10WS) | -4.49 | [1] |
Stability and Reactivity
-
Reactivity: May react with metals to form flammable hydrogen gas.[4][8]
-
Chemical Stability: Stable under normal conditions.[8]
-
Conditions to Avoid: Excess heat, keep away from open flames, hot surfaces, and sources of ignition.[6][8] Exposure to moisture.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, bases, alcohols, amines, and metals.[6][8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas.[4][8]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[6]
Toxicological Information
The toxicological properties have not been fully investigated.[4] However, xylenes are known to cause a range of adverse health effects.
-
Acute Toxicity: Harmful in contact with skin or if inhaled.[3]
-
Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[6][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[3][9]
-
Carcinogenicity: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.
Experimental Protocols
Protocol for Handling Accidental Spills:
-
Immediate Isolation: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[10]
-
Evacuation: For a large spill, consider an initial downwind evacuation for at least 300 meters (1000 feet).[10]
-
Control Ignition Sources: Shut off all ignition sources.[2] Ensure no flares, smoking, or flames are in the hazard area.[2]
-
Ventilation: Provide adequate ventilation.[2]
-
Personal Protection: Wear appropriate personal protective equipment, including a respirator if ventilation is inadequate.[2]
-
Containment: Stop the leak if it can be done without risk.[2] Use inert absorbent material (e.g., sand, diatomaceous earth) to contain and soak up the spill.[6][9]
-
Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[2][6] Collect the absorbed material into suitable, closed containers for disposal.[6]
-
Decontamination: Solvent wash all contaminated surfaces with acetone followed by washing with a strong soap and water solution.[10] Do not re-enter the contaminated area until it has been verified as properly cleaned.[10]
Visualizations
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. This compound (CAS 1585-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. hartman-hartman.com [hartman-hartman.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Chloromethylation of Xylene: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the discovery, history, and experimental protocols of a cornerstone reaction in organic synthesis.
Introduction
The chloromethylation of aromatic compounds, a pivotal reaction in organic chemistry, provides a direct pathway to introduce a reactive chloromethyl group onto an aromatic nucleus. This functionalization opens up a versatile synthetic handle for further transformations, making it a valuable tool in the synthesis of a wide range of fine chemicals, polymers, and pharmaceutical intermediates. Among the various aromatic substrates, the chloromethylation of xylene has garnered significant attention due to the industrial importance of its derivatives. This technical guide provides a comprehensive overview of the discovery and history of xylene chloromethylation, detailed experimental protocols for its isomers, a summary of quantitative data, and an exploration of the reaction's mechanistic intricacies.
Discovery and Historical Context
The foundation of chloromethylation was laid in the late 19th and early 20th centuries. While an early example of a similar reaction was reported by Grassi and Maselli in 1898, the definitive discovery of the chloromethylation of aromatic rings is credited to the French chemist Gustave Louis Blanc in 1923.[1] His work, which involved the reaction of aromatic hydrocarbons with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, became known as the Blanc reaction.[1] This discovery was a significant advancement, providing a reliable method for the synthesis of chloromethyl arenes.
The industrial significance of this reaction grew over time, particularly with its application in the production of ion-exchange resins and other polymers.[2] The chloromethylation of xylene, in particular, became crucial for the synthesis of various intermediates used in the manufacturing of pesticides, pharmaceuticals, and other specialty chemicals.
The Blanc-Quelet Reaction: Mechanism and Key Species
The chloromethylation of xylene proceeds via an electrophilic aromatic substitution mechanism, often referred to as the Blanc-Quelet reaction. The reaction is typically carried out under acidic conditions with a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1]
The initial step involves the activation of formaldehyde by the acid catalyst. The protonated formaldehyde, or a related electrophilic species, then attacks the electron-rich aromatic ring of xylene. The exact nature of the electrophile has been a subject of discussion, with possibilities including the hydroxymethyl cation ([CH₂OH]⁺), the chloromethyl cation ([CH₂Cl]⁺), or a complex involving the Lewis acid.[1] The subsequent steps involve the rearomatization of the ring and the formation of the chloromethyl group.
A major side reaction in the chloromethylation of xylenes is the formation of diarylmethane derivatives.[1] This occurs when the initially formed chloromethylated product undergoes a Friedel-Crafts alkylation with another molecule of xylene. Reaction conditions such as temperature, reaction time, and the choice of catalyst can significantly influence the extent of this side reaction.[2]
Below is a diagram illustrating the generally accepted mechanism of the Blanc-Quelet reaction for the chloromethylation of an aromatic hydrocarbon.
Caption: Generalized mechanism of the Blanc-Quelet reaction for aromatic chloromethylation.
Quantitative Data on Xylene Chloromethylation
The reactivity and product distribution in the chloromethylation of xylene are highly dependent on the specific isomer (ortho-, meta-, or para-) and the reaction conditions employed. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Xylene Isomer | Reagents & Catalyst | Temperature (°C) | Time (h) | Yield of Monochloromethylated Product (%) | Reference |
| o-Xylene | Paraformaldehyde, HCl, ZnCl₂ | 70 | - | 78.8 (for 3,4-dimethylbenzyl chloride) | [3] |
| m-Xylene | Paraformaldehyde, HCl, ZnCl₂ | - | - | 35 | [3] |
| m-Xylene | Paraformaldehyde, H₂SO₄, NaCl, Quaternary ammonium salt | 80 | 1.5 | High yields of mono- and di-chloromethylated products | [4] |
| m-Xylene | Trioxane, HCl, Strong organic acids (e.g., CCl₃COOH) | - | - | Good yields of mono- and di-chloromethylated products | [5] |
| p-Xylene | Paraformaldehyde, HCl, ZnCl₂ | - | - | 71 | [3] |
Note: Yields can vary significantly based on the molar ratios of reactants and catalyst, as well as the specific work-up procedure. The formation of di- and tri-chloromethylated products is also possible, especially with longer reaction times and higher temperatures.[4]
Experimental Protocols
The following sections provide detailed experimental protocols for the chloromethylation of each xylene isomer. These protocols are synthesized from multiple sources to represent common laboratory procedures.
Chloromethylation of o-Xylene
The chloromethylation of o-xylene primarily yields a mixture of 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride.
Reagents and Equipment:
-
o-Xylene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (or other suitable solvent for extraction)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (or other drying agent)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-neck flask, combine o-xylene (e.g., 0.1 mol), paraformaldehyde (e.g., 0.22 mol), and concentrated hydrochloric acid (e.g., 20 mL).
-
Add the catalyst, such as an ionic liquid or anhydrous zinc chloride (e.g., 0.05 mol).
-
Heat the mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.
-
If using gaseous HCl, bubble it through the reaction mixture for the duration of the reaction.
-
Maintain the reaction at temperature with stirring for the desired time (e.g., 3-6 hours). Monitor the reaction progress by TLC or GC if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Chloromethylation of m-Xylene
The chloromethylation of m-xylene can lead to mono-, di-, and even tri-chloromethylated products depending on the reaction conditions.[4]
Reagents and Equipment:
-
m-Xylene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid
-
Sodium Chloride
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt)
-
Diethyl ether (for extraction)
-
Anhydrous Calcium Chloride
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Oil bath
-
Separatory funnel
Procedure:
-
In the round-bottom flask, combine m-xylene and paraformaldehyde in a 1:2 molar ratio.
-
Add sodium chloride (0.26 moles per mole of m-xylene) and the phase transfer catalyst.
-
Carefully add concentrated sulfuric acid.
-
Heat the mixture in an oil bath to 80 °C with intense agitation for 2 hours.
-
After cooling, extract the organic phase with diethyl ether.
-
Dry the ethereal solution over anhydrous calcium chloride.
-
Filter and remove the solvent to obtain the product mixture, which can be analyzed by gas chromatography.[5]
Chloromethylation of p-Xylene
The chloromethylation of p-xylene is a key step in the synthesis of various materials.[5]
Reagents and Equipment:
-
p-Xylene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (for extraction)
-
Standard work-up reagents as listed for o-xylene
-
Apparatus as listed for o-xylene
Procedure:
-
Follow a similar procedure as outlined for the chloromethylation of o-xylene, substituting p-xylene as the starting material.
-
The reaction can be catalyzed by zinc chloride, and the product is worked up in a similar manner involving extraction, washing, drying, and solvent removal.
Experimental Workflow
The general workflow for a typical xylene chloromethylation experiment followed by product analysis is depicted in the diagram below.
Caption: A generalized experimental workflow for the synthesis and analysis of chloromethylated xylene.
Safety Considerations
The chloromethylation reaction requires careful handling due to the nature of the reagents and potential byproducts. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment. A significant hazard associated with this reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[1] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid inhalation or contact with the reaction mixture.
Conclusion
The chloromethylation of xylene, a reaction with a rich history dating back to the work of Gustave Louis Blanc, remains a cornerstone of synthetic organic chemistry. Its utility in providing a versatile chemical intermediate ensures its continued relevance in both academic research and industrial applications. A thorough understanding of the reaction mechanism, the influence of reaction conditions on product distribution, and safe handling practices are paramount for the successful application of this powerful synthetic tool. This guide has provided a detailed overview of these aspects to aid researchers, scientists, and drug development professionals in their work with xylene chloromethylation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polymers Using 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the synthesis of novel polymers utilizing 4,6-Bis(chloromethyl)-m-xylene as a key monomer. The following sections detail two primary synthetic routes: Friedel-Crafts polymerization for the creation of porous organic polymers (POPs) and polycondensation for the formation of polyethers and polyamines. These methods offer access to a diverse range of polymeric materials with potential applications in drug delivery, catalysis, and separation technologies.
Introduction to this compound in Polymer Synthesis
This compound is a versatile aromatic monomer possessing two reactive chloromethyl groups in a meta- and ortho-disubstituted pattern on a xylene core. This specific substitution pattern influences the geometry and potential for cross-linking in the resulting polymers, distinguishing them from polymers synthesized from its para- and ortho-isomers. The reactivity of the benzylic chloride moieties allows for facile reaction with a variety of nucleophiles and aromatic systems, making it a valuable building block for advanced polymer architectures.
Application 1: Synthesis of Microporous Organic Polymers via Friedel-Crafts Polymerization
Microporous organic polymers (MOPs) or hypercross-linked polymers (HCPs) are a class of materials characterized by high surface areas and permanent porosity. These properties make them attractive for applications such as gas storage, separation, and as supports for catalysts or drug molecules. The Friedel-Crafts alkylation of aromatic compounds using this compound as a cross-linker is an effective method to generate these robust, porous networks.
Experimental Protocol: Friedel-Crafts Polymerization with Triphenylamine
This protocol describes a representative procedure for the synthesis of a porous organic polymer network via the Friedel-Crafts reaction of this compound and triphenylamine.
Materials:
-
This compound
-
Triphenylamine
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add triphenylamine (e.g., 1.00 g, 4.08 mmol) and this compound (e.g., 0.83 g, 4.08 mmol).
-
Add anhydrous 1,2-dichloroethane (80 mL) to the flask to dissolve the monomers.
-
Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
With vigorous stirring, add anhydrous FeCl₃ (e.g., 2.64 g, 16.32 mmol) portion-wise to the solution. The addition should be done carefully as the reaction can be exothermic.
-
After the addition of the catalyst, heat the reaction mixture to 80°C and maintain for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 100 mL of methanol. A precipitate should form.
-
Filter the solid product and wash thoroughly with methanol (3 x 100 mL).
-
To remove the catalyst and any unreacted monomers, the solid is then washed with a solution of concentrated HCl in methanol (1:10 v/v, 3 x 100 mL), followed by water (3 x 100 mL) until the filtrate is neutral.
-
The polymer is then subjected to Soxhlet extraction with THF for 24 hours to remove any soluble oligomers.
-
The purified porous polymer is dried under vacuum at 120°C for 24 hours.
Table 1: Representative Quantitative Data for Friedel-Crafts Polymerization
| Parameter | Value |
| Monomer Ratio (Triphenylamine : this compound) | 1:1 |
| Catalyst (FeCl₃) Loading (mol equivalent to chloromethyl groups) | 2.0 |
| Solvent | Anhydrous 1,2-dichloroethane |
| Reaction Temperature | 80°C |
| Reaction Time | 24 hours |
| Typical Polymer Yield | > 90% |
| BET Surface Area (representative) | 600 - 1000 m²/g |
| Pore Volume (representative) | 0.4 - 0.8 cm³/g |
Note: The surface area and pore volume are illustrative and will depend on the specific reaction conditions and purification process.
Logical Workflow for Friedel-Crafts Polymerization
Caption: Workflow for the synthesis of a porous organic polymer.
Application 2: Synthesis of Polyethers and Polyamines via Polycondensation
This compound can undergo nucleophilic substitution reactions with di-nucleophiles such as bisphenols and diamines to form linear or cross-linked polymers. These reactions are typically carried out under basic conditions, often employing phase-transfer catalysis for enhanced reactivity.
Experimental Protocol: Polyether Synthesis with Bisphenol A
This protocol provides a representative method for the synthesis of a polyether from this compound and Bisphenol A using phase-transfer catalysis.
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve Bisphenol A (e.g., 2.28 g, 10.0 mmol) and tetrabutylammonium bromide (TBAB, e.g., 0.32 g, 1.0 mmol) in a solution of sodium hydroxide (0.88 g, 22.0 mmol) in 50 mL of deionized water.
-
In a separate beaker, dissolve this compound (2.03 g, 10.0 mmol) in 50 mL of toluene.
-
Heat the aqueous solution of Bisphenol A to 90°C with vigorous stirring.
-
Add the organic solution of this compound to the heated aqueous solution.
-
Maintain the reaction mixture at 90°C for 8 hours under a nitrogen atmosphere with vigorous stirring to ensure efficient mixing of the two phases.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with 2 M NaOH solution (2 x 50 mL) and then with deionized water (3 x 50 mL) until the aqueous layer is neutral.
-
Precipitate the polymer by pouring the toluene solution into a large excess of methanol (e.g., 500 mL) with stirring.
-
Filter the resulting white polymer and wash with methanol.
-
Dry the polyether product in a vacuum oven at 60°C for 24 hours.
Table 2: Representative Quantitative Data for Polyether Synthesis
| Parameter | Value |
| Monomer Ratio (Bisphenol A : this compound) | 1:1 |
| Base (NaOH) (mol equivalent to Bisphenol A) | 2.2 |
| Phase-Transfer Catalyst (TBAB) (mol% relative to monomers) | 10% |
| Solvent System | Toluene / Water |
| Reaction Temperature | 90°C |
| Reaction Time | 8 hours |
| Typical Polymer Yield | > 85% |
| Inherent Viscosity (representative) | 0.4 - 0.7 dL/g |
Note: Inherent viscosity is a measure of molecular weight and will vary with reaction conditions.
Signaling Pathway for Polycondensation
Caption: Phase-transfer catalyzed polyetherification pathway.
Application Notes and Protocols: 4,6-Bis(chloromethyl)-m-xylene in Organic Synthesis
Introduction
4,6-Bis(chloromethyl)-m-xylene, also known as 1,3-bis(chloromethyl)-4,6-dimethylbenzene, is a versatile bifunctional aromatic compound. Its two reactive chloromethyl groups make it an excellent building block in various organic syntheses, particularly for the construction of macrocycles, polymers, and other complex molecular architectures. The rigid xylene core imparts specific conformational properties to the resulting structures, making it a valuable component in supramolecular chemistry and materials science. These application notes provide an overview of its synthetic applications and detailed protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1585-15-5 | [1] |
| Molecular Formula | C₁₀H₁₂Cl₂ | [1] |
| Molecular Weight | 203.11 g/mol | [1] |
| Melting Point | 99 °C | |
| Boiling Point | 291.9 °C at 760 mmHg | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in many organic solvents |
Application 1: Synthesis of this compound
The primary method for synthesizing this compound is through the chloromethylation of m-xylene. Strong acid catalysts are often employed to achieve high yields.
Experimental Protocol: Acid-Catalyzed Chloromethylation of m-Xylene
This protocol is based on the efficient synthesis using a strong organic acid catalyst.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| m-Xylene | 106.17 | 100 | 10.62 g |
| Trioxane | 90.08 | 250 | 22.52 g |
| Hydrochloric acid (conc.) | 36.46 | 500 | ~50 mL |
| Trifluoromethanesulfonic acid (CF₃SO₃H) | 150.08 | 10 | 1.50 g |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene, trioxane, and concentrated hydrochloric acid.
-
Add trifluoromethanesulfonic acid to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 6 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield white crystals of this compound.
Expected Yield: ~70%
Application 2: Synthesis of [2.2]Metacyclophanes
This compound is an excellent precursor for the synthesis of [n.n]metacyclophanes. The following is an adapted protocol for the synthesis of a dithia[3.3]metacyclophane, a common intermediate that can be further converted to the corresponding cyclophane. This protocol is adapted from the synthesis of a naphthalenoparacyclophane.[2]
Experimental Protocol: Synthesis of a Dithia[3.3]metacyclophane
Reaction Scheme:
Figure 2: Synthesis of a Dithia[3.3]metacyclophane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 203.11 | 5 | 1.015 g |
| 1,3-Benzenedimethanethiol | 170.30 | 5 | 0.851 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15 | 4.887 g |
| N,N-Dimethylformamide (DMF) | - | - | 500 mL |
Procedure:
-
Under an inert atmosphere (e.g., argon), add cesium carbonate to 250 mL of degassed DMF in a three-neck flask equipped with a mechanical stirrer.
-
In separate flasks, dissolve this compound in 125 mL of degassed DMF and 1,3-benzenedimethanethiol in 125 mL of degassed DMF.
-
Using syringe pumps, add the two solutions simultaneously to the stirred suspension of cesium carbonate in DMF over a period of 24 hours.
-
After the addition is complete, stir the reaction mixture for an additional 24 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the dithia[3.3]metacyclophane.
Expected Yield: 50-60%
Application 3: Synthesis of Polyethers
The bifunctionality of this compound allows for its use in polycondensation reactions to form polyethers. The following is an adapted protocol based on the phase-transfer catalyzed polycondensation of α,α'-dichloro-p-xylene with bisphenol A.
Experimental Protocol: Polyether Synthesis via Phase-Transfer Catalysis
Reaction Scheme:
Figure 3: Polyether synthesis from this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 203.11 | 10 | 2.031 g |
| Bisphenol A | 228.29 | 10 | 2.283 g |
| Sodium Hydroxide (NaOH) | 40.00 | 40 | 1.6 g in 10 mL H₂O |
| Benzyltriethylammonium Chloride (BTEAC) | 227.77 | 0.5 | 0.114 g |
| Toluene | - | - | 30 mL |
| Dimethyl Sulfoxide (DMSO) | - | - | 10 mL |
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve bisphenol A and benzyltriethylammonium chloride in the aqueous sodium hydroxide solution.
-
Add the toluene and DMSO to the flask.
-
Heat the mixture to 80°C with vigorous stirring.
-
Dissolve this compound in 10 mL of toluene and add it dropwise to the reaction mixture over 30 minutes.
-
Continue stirring at 80°C for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum at 60°C.
Expected Outcome: A high molecular weight polyether. The inherent viscosity of the polymer can be determined as a measure of its molecular weight.
Logical Workflow for Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the starting material to its application in building more complex molecules.
Figure 4: Workflow for the synthesis and application of this compound.
References
Application Notes and Protocols for 4,6-Bis(chloromethyl)-m-xylene as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4,6-Bis(chloromethyl)-m-xylene as a crosslinking agent for polymers, particularly those with aromatic functionalities. The information compiled from scientific literature and chemical databases offers insights into the reaction mechanisms, expected effects on polymer properties, and protocols for implementation in a laboratory setting.
Introduction
This compound is a bifunctional aromatic compound that serves as an effective crosslinking agent for a variety of polymers. Its two chloromethyl groups are reactive towards aromatic rings in the presence of a Lewis acid catalyst, forming stable methylene bridges between polymer chains. This process, known as Friedel-Crafts alkylation, leads to the formation of a three-dimensional polymer network.
The introduction of crosslinks significantly alters the physical and chemical properties of the polymer. Generally, crosslinking leads to:
-
Increased Thermal Stability: The interconnected network structure restricts the mobility of polymer chains, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.
-
Improved Mechanical Properties: Crosslinking can increase the tensile strength, modulus, and hardness of a polymer, making it more rigid and durable.
-
Reduced Solubility and Swelling: The formation of a network structure prevents the polymer from dissolving in solvents. The extent of swelling in a given solvent can be used to characterize the crosslink density.
-
Enhanced Chemical Resistance: The crosslinked polymer network is often more resistant to chemical attack and degradation.
Mechanism of Action: Friedel-Crafts Crosslinking
The crosslinking of aromatic polymers with this compound proceeds via a Friedel-Crafts alkylation mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is required to activate the chloromethyl groups, facilitating electrophilic attack on the aromatic rings of the polymer chains.
Diagram: Friedel-Crafts Crosslinking Mechanism
Caption: Friedel-Crafts crosslinking of an aromatic polymer.
Quantitative Data on Crosslinked Polymer Properties
| Property | Crosslinker Concentration | Expected Trend | Illustrative Value (Polystyrene) |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) (°C) | Increasing | Increase | 100 (uncrosslinked) -> 120-150 |
| Decomposition Temperature (TGA) (°C) | Increasing | Increase | 350 (uncrosslinked) -> 380-420 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Increasing | Increase | 40 (uncrosslinked) -> 50-70 |
| Young's Modulus (GPa) | Increasing | Increase | 3.0 (uncrosslinked) -> 3.5-4.5 |
| Solvent Resistance | |||
| Gel Fraction (%) | Increasing | Increase | 0 (uncrosslinked) -> >95 |
| Swelling Ratio (in Toluene) | Increasing | Decrease | N/A (dissolves) -> 2-5 |
Note: These values are estimates and should be determined experimentally for a specific polymer system.
Experimental Protocols
The following protocols provide a general framework for the crosslinking of aromatic polymers using this compound. Optimization of reaction parameters is crucial for achieving the desired degree of crosslinking and material properties.
Materials and Equipment
-
Aromatic Polymer: e.g., Polystyrene (PS), Poly(phenylene oxide) (PPO)
-
Crosslinking Agent: this compound
-
Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)
-
Solvent: Anhydrous solvent such as 1,2-dichloroethane, nitrobenzene, or carbon disulfide
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Quenching Solution: Methanol or a dilute acid solution
-
Purification: Soxhlet extraction apparatus
-
Characterization Equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), equipment for solvent swelling and gel fraction determination.
Protocol for Crosslinking of Polystyrene in Solution
This protocol describes a typical procedure for the solution-based crosslinking of polystyrene.
Diagram: Experimental Workflow for Solution Crosslinking
Application Notes and Protocols for Friedel-Crafts Alkylation using 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This process is crucial for the synthesis of a wide array of compounds, from commodity chemicals to complex pharmaceutical intermediates. 4,6-Bis(chloromethyl)-m-xylene is a versatile bifunctional alkylating agent that can be employed in Friedel-Crafts reactions to introduce a dimethylene-bridged xylene moiety. This can be utilized in the synthesis of larger, more complex molecules, including macrocycles and polymers.
These application notes provide a detailed protocol for the Friedel-Crafts alkylation of an aromatic substrate using this compound, with a focus on controlling the reaction to favor mono- or di-alkylation over polymerization. The protocol is based on established principles of Friedel-Crafts chemistry and adapted from procedures for related polymerization reactions.
Key Applications
-
Synthesis of Bridged Aromatic Compounds: Creation of larger molecular architectures where two aromatic rings are linked by a xylene bridge.
-
Precursor for Macrocycle Synthesis: The bifunctional nature of this compound makes it an ideal building block for the synthesis of calixarenes and other macrocyclic compounds.
-
Polymer Synthesis: Used as a monomer in the synthesis of poly(phenylene methylene) and related polymers with applications in materials science.
-
Intermediate for Drug Discovery: The resulting bridged aromatic structures can serve as scaffolds for the development of new therapeutic agents.
Reaction Principle
The Friedel-Crafts alkylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃), is used to generate a carbocationic intermediate from one of the chloromethyl groups. This electrophile is then attacked by the electron-rich aromatic ring of the substrate. The bifunctionality of the alkylating agent allows for a subsequent, second alkylation to occur, which can be either intramolecular to form a cyclized product or intermolecular, leading to dimerization or polymerization.
Experimental Protocol: Synthesis of a Durene-Bridged Aromatic Compound
This protocol details the Friedel-Crafts alkylation of durene (1,2,4,5-tetramethylbenzene) with this compound using tin(IV) chloride as the catalyst. The use of an excess of the aromatic substrate (durene) is intended to favor the formation of the di-substituted product over polymerization.
Materials:
-
This compound
-
Durene (1,2,4,5-tetramethylbenzene)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve durene (5 molar equivalents) in anhydrous dichloromethane.
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1 molar equivalent).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (1.2 molar equivalents) to the reaction mixture via a syringe or dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired bridged aromatic compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Friedel-Crafts alkylation of durene with this compound. Yields are representative and can vary based on reaction scale and purity of reagents.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Durene | 5.0 mmol |
| Tin(IV) Chloride (SnCl₄) | 1.2 mmol |
| Solvent | |
| Anhydrous Dichloromethane | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product Yield (Representative) | |
| Di-substituted Product | 60-75% |
Visualizations
Experimental Workflow
Application Notes and Protocols for Phase Transfer Catalyzed Chloromethylation of m-Xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chloromethylation of m-xylene utilizing phase transfer catalysis (PTC). This method offers a safer and more efficient alternative to traditional chloromethylation procedures, which often involve carcinogenic reagents like monochloromethyl ether.[1] The use of PTC enhances reaction rates, improves selectivity, and allows for milder reaction conditions, making it an attractive technique for the synthesis of chloromethylated m-xylene derivatives, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]
Principle of Phase Transfer Catalysis
Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In the chloromethylation of m-xylene, the chloromethylating agent is generated in the aqueous phase, while the m-xylene is in the organic phase. The phase transfer catalyst, typically a quaternary ammonium salt, transports the reactive species from the aqueous phase to the organic phase, enabling the reaction to proceed.[1]
Data Presentation: Optimized Reaction Parameters
The following table summarizes the optimized reaction parameters for the chloromethylation of m-xylene using a quaternary ammonium salt as the phase transfer catalyst, as determined by S.A. El-Sheik, et al.[1]
| Parameter | Optimized Value |
| Molar Ratio [CH₂O]/[m-xylene] | 2 |
| Reaction Temperature | 80 °C |
| Reaction Time | 90 min |
| Phase Transfer Catalyst | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ |
| Catalyst Concentration | 0.07 mol |
Experimental Protocols
This section details the experimental procedure for the chloromethylation of m-xylene using phase transfer catalysis.
Materials
-
m-Xylene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Chloride (NaCl)
-
Phase Transfer Catalyst (e.g., C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻)
-
Diethyl Ether
-
Anhydrous Calcium Chloride (CaCl₂)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde at a molar ratio of 1:2.
-
Addition of Reagents: To this mixture, add sodium chloride (0.26 moles) and the phase transfer catalyst (0.07 mol).
-
Initiation of Reaction: Carefully add concentrated sulfuric acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath under vigorous agitation for 90 minutes.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.
-
Drying: Dry the separated organic phase over anhydrous calcium chloride.
-
Analysis: The resulting products (mono-, di-, and trichloromethyl m-xylenes) can be analyzed by gas chromatography (GC).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the phase transfer catalyzed chloromethylation of m-xylene.
Caption: Experimental workflow for the chloromethylation of m-xylene via PTC.
Phase Transfer Catalysis Mechanism
This diagram illustrates the logical relationship of the key components in the phase transfer catalysis process for the chloromethylation of m-xylene.
Caption: Key components in the phase transfer catalysis of m-xylene chloromethylation.
References
Application Notes and Protocols for NMR-Based Structural Elucdation of 4,6-Bis(chloromethyl)-m-xylene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Bis(chloromethyl)-m-xylene and its derivatives are important building blocks in organic synthesis, finding applications in the development of novel polymers, ligands for catalysis, and pharmaceutical intermediates. Accurate structural characterization of these compounds is paramount for ensuring the desired chemical properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of these compounds. This document provides a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound and a representative derivative.
Principles of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, one can deduce the connectivity of atoms and the overall structure of a molecule.
For this compound derivatives, ¹H NMR provides information on the number and types of protons (aromatic, benzylic, methyl), while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
Data Presentation: Predicted NMR Data
Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR data based on established substituent effects on the chemical shifts of aromatic compounds. These values serve as a guide for researchers in interpreting their experimental spectra.
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H5) | ~ 7.15 | Singlet (s) | 1H |
| Aromatic-H (H2) | ~ 7.05 | Singlet (s) | 1H |
| Benzylic-H (-CH₂Cl) | ~ 4.60 | Singlet (s) | 4H |
| Methyl-H (-CH₃) | ~ 2.40 | Singlet (s) | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C1, C3) | ~ 138.5 |
| Aromatic-C (C4, C6) | ~ 137.0 |
| Aromatic-C (C2) | ~ 130.0 |
| Aromatic-C (C5) | ~ 129.0 |
| Benzylic-C (-CH₂Cl) | ~ 45.0 |
| Methyl-C (-CH₃) | ~ 19.0 |
Structural Elucidation of a Representative Derivative: 4,6-Bis(azidomethyl)-m-xylene
The reaction of this compound with sodium azide would yield 4,6-Bis(azidomethyl)-m-xylene. The structural confirmation would be achieved by comparing the NMR spectra of the product with the starting material.
Table 3: Predicted ¹H NMR Data for 4,6-Bis(azidomethyl)-m-xylene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H5) | ~ 7.10 | Singlet (s) | 1H |
| Aromatic-H (H2) | ~ 7.00 | Singlet (s) | 1H |
| Benzylic-H (-CH₂N₃) | ~ 4.40 | Singlet (s) | 4H |
| Methyl-H (-CH₃) | ~ 2.35 | Singlet (s) | 6H |
Table 4: Predicted ¹³C NMR Data for 4,6-Bis(azidomethyl)-m-xylene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C1, C3) | ~ 138.0 |
| Aromatic-C (C4, C6) | ~ 134.0 |
| Aromatic-C (C2) | ~ 129.5 |
| Aromatic-C (C5) | ~ 128.5 |
| Benzylic-C (-CH₂N₃) | ~ 52.0 |
| Methyl-C (-CH₃) | ~ 18.5 |
The key spectral change expected is the upfield shift of the benzylic protons and the downfield shift of the benzylic carbons upon substitution of the chlorine atoms with the azide groups, reflecting the change in the electronic environment.
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
-
Protocol:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
-
If the sample is not fully soluble, it can be gently warmed or sonicated. Ensure the final solution is clear and homogeneous.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
2. NMR Data Acquisition
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
-
Appropriate probe for ¹H and ¹³C detection
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8-16 scans are typically sufficient for a concentrated sample.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): Approximately 250 ppm, centered around 100-120 ppm.
-
3. Data Processing and Analysis
-
Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established to improve the accuracy of integration.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the proposed molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.
Caption: Workflow for Structural Elucidation by NMR.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR spectral features.
Caption: Structure-Spectrum Correlation for ¹H NMR.
Application Notes and Protocols: High-Yield Synthesis of 1,3-bis(chloromethyl)-4,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-yield synthesis of 1,3-bis(chloromethyl)-4,6-dimethylbenzene, a valuable intermediate in organic synthesis. The primary method outlined is the chloromethylation of m-xylene using strong organic acid catalysts, which has been shown to produce the target compound in high yields.
Introduction
1,3-bis(chloromethyl)-4,6-dimethylbenzene is a functionalized aromatic compound used as a building block in the synthesis of various larger molecules, including those with potential applications in pharmaceuticals and material science.[1][2] The chloromethyl groups are reactive handles that can be readily converted into other functional groups, making this compound a versatile intermediate.[3] A notable high-yield synthesis involves the chloromethylation of m-xylene catalyzed by strong organic acids.[4] This method offers an efficient route to the desired product, with reported yields as high as 70%.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂Cl₂ |
| Molecular Weight | 203.11 g/mol [5] |
| Melting Point | 99 °C[5] |
| Boiling Point | 291.9 °C at 760 mmHg[5] |
| Density | 1.145 g/cm³[5] |
| CAS Number | 1585-15-5[5] |
Safety and Handling
1,3-bis(chloromethyl)-4,6-dimethylbenzene is harmful if swallowed.[5] It can cause severe skin burns, eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated fume hood.[7]
Experimental Protocol: Catalytic Chloromethylation of m-Xylene
This protocol is based on the method described by Kishida et al., which utilizes strong organic acids as catalysts for the chloromethylation of m-xylene.[4]
Materials and Reagents:
-
m-Xylene
-
Trioxane (a source of formaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or another strong organic acid (e.g., CCl₃COOH, CHCl₂COOH, CF₃COOH, CH₃SO₃H, p-CH₃C₆H₄SO₃H)[4]
-
Organic solvent (e.g., dichloromethane for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine m-xylene, trioxane, and concentrated hydrochloric acid.
-
Catalyst Addition: Add the strong organic acid catalyst (e.g., CF₃SO₃H) to the reaction mixture. The amount of catalyst can range from 2-10 wt% relative to m-xylene.[4]
-
Reaction Conditions: Heat the biphasic mixture with vigorous stirring. The optimal reaction temperature and time will depend on the specific catalyst used and should be optimized for the highest yield of the desired product.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
The organic and aqueous layers will separate. The strong organic acid catalyst will predominantly reside in the aqueous phase.[4]
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent from the organic layer using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Reaction Data
The yield of 1,3-bis(chloromethyl)-4,6-dimethylbenzene is highly dependent on the choice of catalyst and reaction conditions. The use of trifluoromethanesulfonic acid (CF₃SO₃H) as a catalyst has been reported to provide the highest yields.[4]
| Catalyst | Reported Yield of 1,3-bis(chloromethyl)-4,6-dimethylbenzene |
| CF₃SO₃H | ~70%[4] |
| Other Strong Organic Acids (e.g., CCl₃COOH, CF₃COOH) | Effective, but may result in lower yields compared to CF₃SO₃H[4] |
Note: The reaction may also produce monochloromethylated and trichloromethylated byproducts.[4][8]
Experimental Workflow
Caption: A flowchart of the synthesis and purification process.
Reaction Mechanism
The chloromethylation reaction is initiated by the formation of chloromethanol from formaldehyde (derived from trioxane) and HCl. The strong organic acid catalyst facilitates the dehydration of chloromethanol to form a chloromethyl carbocation-acid complex. This electrophilic complex then attacks the electron-rich aromatic ring of m-xylene at the ortho and para positions relative to the methyl groups. A subsequent attack on the monochloromethylated product yields the desired 1,3-bis(chloromethyl)-4,6-dimethylbenzene.[4][8]
Caption: The proposed mechanism for the acid-catalyzed chloromethylation.
Applications in Drug Development and Research
While 1,3-bis(chloromethyl)-4,6-dimethylbenzene is not typically a final drug product, its role as an intermediate is significant. The bis(chloromethyl) functionality allows for the construction of more complex molecular architectures. For example, related bis(chloromethyl)benzene compounds are used in the synthesis of pharmaceutical intermediates.[1][2] This compound can serve as a linker or scaffold to which pharmacologically active moieties can be attached, potentially leading to the development of novel therapeutic agents.
References
- 1. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Porous Organic Frameworks Using 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of porous organic frameworks (POFs), specifically hypercrosslinked polymers (HCPs), utilizing 4,6-Bis(chloromethyl)-m-xylene as a key building block. These materials are characterized by high surface areas, tunable porosity, and significant potential for applications in gas storage, catalysis, and drug delivery. The protocols outlined below are based on established Friedel-Crafts alkylation reactions, a common and effective method for creating robust porous polymer networks.
Introduction
Porous organic frameworks (POFs) are a class of porous materials constructed from organic building blocks linked by strong covalent bonds.[1] Their inherent properties, such as high thermal and chemical stability, low density, and large surface areas, make them attractive candidates for a variety of applications.[2][3] Hypercrosslinked polymers (HCPs), a subset of POFs, are typically synthesized through Friedel-Crafts alkylation of aromatic monomers with external crosslinkers.[4] The use of chloromethylated aromatic compounds like this compound as monomers allows for self-condensation, leading to a highly crosslinked and porous three-dimensional network. The resulting materials exhibit significant microporosity and mesoporosity, which are crucial for applications such as drug delivery, where the pores can act as reservoirs for therapeutic agents.[5][6]
Key Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₂Cl₂ | |
| Molecular Weight | 203.11 | g/mol |
| Melting Point | 97 | °C |
| Boiling Point | 291.9 | °C at 760 mmHg |
Synthesis of a Hypercrosslinked Polymer (HCP) from this compound
This protocol describes the synthesis of a hypercrosslinked polymer via a Friedel-Crafts reaction using this compound as the monomer and anhydrous iron(III) chloride as the catalyst.
Materials and Equipment
-
This compound (C₁₀H₁₂Cl₂)
-
Anhydrous iron(III) chloride (FeCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Soxhlet extractor
-
Vacuum oven
Experimental Protocol
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 24.6 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomer is completely dissolved.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous iron(III) chloride (e.g., 7.9 g, 49.2 mmol) to the solution. The reaction mixture will typically change color.
-
Reaction: Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.
-
Quenching and Washing: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of methanol. Stir for 30 minutes.
-
Purification:
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with copious amounts of methanol until the filtrate is colorless.
-
To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral.
-
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and soluble oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final hypercrosslinked polymer as a fine powder.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of a hypercrosslinked polymer.
Characterization of the Porous Organic Framework
The synthesized HCP should be characterized to determine its physicochemical properties.
Expected Characterization Data
| Parameter | Expected Value Range |
| BET Surface Area | 800 - 1500 m²/g |
| Total Pore Volume | 0.5 - 1.2 cm³/g |
| Micropore Volume | 0.3 - 0.7 cm³/g |
| CO₂ Uptake (273 K, 1 bar) | 1.5 - 3.0 mmol/g |
| Thermal Stability (TGA, N₂) | Stable up to 350-400 °C |
Note: These are estimated values based on similar hypercrosslinked polymers reported in the literature. Actual values may vary depending on the specific synthesis conditions.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Solid-State ¹³C NMR Spectroscopy: To further elucidate the polymer structure.
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area and pore size distribution.[7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.[7]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the polymer particles.
Application in Drug Delivery
The high surface area and porous nature of HCPs synthesized from this compound make them promising candidates for drug delivery systems. The pores can be loaded with therapeutic molecules, which can then be released in a controlled manner.
Signaling Pathway for Drug Release
A potential mechanism for drug release from a POF carrier is pH-responsive release, which is particularly relevant for targeted delivery to cancer cells, as the tumor microenvironment is often acidic.
Caption: pH-responsive drug release from a POF carrier.
Protocol for Drug Loading (Example: Ibuprofen)
-
Activation: Activate the synthesized HCP by heating it under vacuum at 120 °C for 12 hours to remove any trapped solvent or moisture.
-
Drug Solution Preparation: Prepare a concentrated solution of Ibuprofen in a suitable solvent (e.g., ethanol or hexane).
-
Loading: Immerse a known amount of the activated HCP (e.g., 100 mg) in the Ibuprofen solution.
-
Incubation: Stir the suspension at room temperature for 48 hours to allow for the diffusion of the drug molecules into the pores of the HCP.
-
Isolation and Washing: Filter the drug-loaded HCP and wash it with a small amount of fresh solvent to remove the surface-adsorbed drug.
-
Drying: Dry the drug-loaded HCP under vacuum at a mild temperature (e.g., 40 °C) to remove the solvent.
-
Quantification: Determine the amount of loaded drug by techniques such as UV-Vis spectroscopy or thermogravimetric analysis (TGA) of the supernatant before and after loading.
Conclusion
The use of this compound for the synthesis of hypercrosslinked porous organic frameworks offers a straightforward and effective method to produce materials with high surface areas and tunable porosity. These materials hold significant promise for various applications, particularly in the field of drug development as versatile carriers for controlled drug delivery. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these promising porous materials.
References
- 1. drpress.org [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Synthesis of a covalent organic framework with hetero-environmental pores and its medicine co-delivery application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Aromatic Compounds with 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the functionalization of various aromatic compounds using 4,6-Bis(chloromethyl)-m-xylene. This versatile reagent serves as a key building block in the synthesis of a range of molecules, from macrocycles to polymers, primarily through Friedel-Crafts alkylation and nucleophilic substitution reactions.
Overview of Applications
This compound is a reactive aromatic dihalide that can be employed in various synthetic transformations. Its two chloromethyl groups are susceptible to nucleophilic attack and can also act as electrophiles in the presence of a Lewis acid catalyst. Key applications include:
-
Synthesis of Macrocycles and Cavitands: It can be used as a rigid spacer unit in the construction of complex host molecules like calixarenes and cryptophanes, which have applications in molecular recognition, sensing, and drug delivery.
-
Polymer Synthesis: It is a valuable monomer for the preparation of poly(arylene ether)s and other polymers through polycondensation reactions with bisphenols, aromatic diamines, or other difunctional aromatic compounds. These polymers often exhibit desirable thermal and mechanical properties.
-
Friedel-Crafts Alkylation: It can alkylate a variety of aromatic substrates in the presence of a Lewis acid, leading to the formation of new carbon-carbon bonds and the synthesis of larger, more complex aromatic structures.
Experimental Protocols
Friedel-Crafts Alkylation of Aromatic Compounds
This protocol describes a general procedure for the Friedel-Crafts alkylation of an aromatic substrate with this compound using a Lewis acid catalyst.
Reaction Scheme:
Caption: General scheme for Friedel-Crafts alkylation.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
This compound
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous solvent (e.g., carbon disulfide (CS₂), nitrobenzene, dichloromethane (DCM))
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add the aromatic substrate and the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions while stirring.
-
Addition of Alkylating Agent: Dissolve this compound in the anhydrous solvent and add it dropwise to the reaction mixture through the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or heat under reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of ice-cold dilute HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data:
| Aromatic Substrate | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzene | AlCl₃ | CS₂ | 4 | RT | 75 | Fictional Data |
| Toluene | FeCl₃ | Nitrobenzene | 6 | 60 | 82 | Fictual Data |
| Anisole | AlCl₃ | DCM | 2 | 0 | 65 | Fictional Data |
Synthesis of a Bis-Calix[1]arene Derivative via Williamson Ether Synthesis
This protocol outlines the synthesis of a bis-calix[1]arene by reacting p-tert-butylcalix[1]arene with this compound. This reaction proceeds via a Williamson ether synthesis, forming ether linkages between the calixarene hydroxyl groups and the chloromethyl groups.
Reaction Workflow:
Caption: Workflow for bis-calixarene synthesis.
Materials:
-
p-tert-Butylcalix[1]arene
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
-
Organic solvent for extraction and chromatography
Procedure:
-
Reaction Setup: To a solution of p-tert-butylcalix[1]arene in anhydrous acetonitrile, add a molar excess of potassium carbonate.
-
Addition of Alkylating Agent: Add a solution of this compound in anhydrous acetonitrile dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to obtain the desired bis-calix[1]arene.
Quantitative Data:
| Calixarene | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| p-tert-Butylcalix[1]arene | K₂CO₃ | Acetonitrile | 48 | Reflux | 60 | Fictional Data |
| p-H-calix[1]arene | NaH | DMF | 24 | 80 | 55 | Fictional Data |
Signaling Pathways and Logical Relationships
The functionalization of aromatic compounds with this compound can be categorized based on the reaction mechanism. The following diagram illustrates the logical relationship between the reagent and the two primary reaction pathways.
Caption: Reaction pathways of this compound.
Disclaimer: The quantitative data provided in the tables are for illustrative purposes and may not represent actual experimental results. Researchers should consult peer-reviewed literature for validated data and optimize reaction conditions as needed. Always handle reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Bis(chloromethyl)-m-xylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Bis(chloromethyl)-m-xylene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate molar ratio of reactants.- Suboptimal reaction temperature or time.- Inefficient catalyst or incorrect catalyst concentration. | - Optimize the molar ratio of the formaldehyde source (e.g., paraformaldehyde or trioxane) to m-xylene. A molar ratio of [CH2O]/[m-xylene] of 2 has been shown to be effective.[1]- Systematically vary the reaction temperature and time. Optimal conditions are often found around 70-80°C for 5-6 hours.[1][2]- Screen different catalysts. Strong organic acids like trifluoromethanesulfonic acid (CF3SO3H) have been reported to give yields as high as 70%.[2][3] For phase transfer catalysis, a specific quaternary ammonium salt has been identified as an effective catalyst.[1] |
| High Proportion of Monochloromethylated Byproduct | - Insufficient amount of the chloromethylating agent.- Reaction stopped prematurely. | - Increase the molar ratio of the formaldehyde precursor and the HCl source.- Extend the reaction time to allow for the second chloromethylation to occur. Monitor the reaction progress using techniques like GC or HPLC. |
| Significant Formation of Diarylmethane Byproducts | - High reaction temperature.- Use of certain catalysts, like aluminum chloride (AlCl3).- High concentration of the chloromethylated product as the reaction progresses.[4] | - Lower the reaction temperature. Diarylmethane formation is generally favored at higher temperatures.[4][5]- Avoid using catalysts known to promote diarylmethane formation, such as AlCl3.[4] Consider using strong organic acids or phase transfer catalysts.- If possible, control the conversion of the starting material to minimize the concentration of the product available for side reactions. |
| Formation of Trichloromethylated Byproducts | - Excess of the chloromethylating agent.- Prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of the reactants. A slight excess of the chloromethylating agent may be necessary, but a large excess should be avoided.- Optimize the reaction time to maximize the yield of the desired bis-chloromethylated product without significant formation of the tris-substituted byproduct. |
| Difficult Product Purification | - Presence of multiple byproducts with similar physical properties.- Residual catalyst or starting materials. | - Employ fractional recrystallization from a suitable solvent, such as toluene or a mixture of solvents, to separate the desired product from impurities.[6][7]- Wash the crude product thoroughly to remove any residual acid or catalyst before recrystallization. An aqueous wash is a common first step.[5]- Consider column chromatography for small-scale purifications if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the chloromethylation of m-xylene. This reaction typically involves reacting m-xylene with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of a hydrogen chloride source and a catalyst.[8]
Q2: What are the key parameters to control for optimizing the yield?
A2: The key parameters to control are the molar ratio of reactants (formaldehyde source to m-xylene), reaction temperature, reaction time, and the choice of catalyst.[1]
Q3: What are the common side reactions and how can they be minimized?
A3: Common side reactions include the formation of mono- and trichloromethylated m-xylene, as well as diarylmethane byproducts.[1][4] To minimize these:
-
For mono- and trichloromethylation: Carefully control the stoichiometry of your reactants and the reaction time.
-
For diarylmethane formation: Avoid high reaction temperatures and catalysts like aluminum chloride, which are known to promote this side reaction.[4]
Q4: Which catalysts are most effective for this synthesis?
A4: Several types of catalysts can be used:
-
Strong organic acids: Acids like trichloroacetic acid (CCl3COOH) and trifluoromethanesulfonic acid (CF3SO3H) have been shown to be very effective, with the latter providing yields of up to 70%.[2][3]
-
Phase Transfer Catalysts (PTC): Quaternary ammonium salts have been successfully used to improve the yield of mono- and di-chloromethylated m-xylene.[1]
-
Lewis acids: While common in chloromethylation, some Lewis acids like AlCl3 can promote unwanted side reactions.[4] Zinc chloride (ZnCl2) is also frequently used.[8]
Q5: What is a typical temperature range for this reaction?
A5: The optimal temperature can depend on the specific catalyst and solvent system used. However, a common temperature range is between 70°C and 80°C.[1][2]
Q6: What safety precautions should be taken during this synthesis?
A6: The reagents used in this synthesis are hazardous.
-
Chloromethylating agents: Some chloromethylating agents, like bis(chloromethyl) ether (BCME), which can be formed in situ, are highly carcinogenic.[9] It is crucial to work in a well-ventilated fume hood and take appropriate measures to avoid inhalation or contact.
-
Acids: Concentrated acids like HCl and strong organic acids are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.
-
Solvents: Organic solvents are often flammable. Ensure there are no ignition sources nearby.
Quantitative Data Summary
The following table summarizes the yield of this compound under different catalytic conditions.
| Catalyst | Molar Ratio ([CH2O]/[m-xylene]) | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
| Trifluoromethanesulfonic acid (CF3SO3H) | 2.5 | 80 | 6 | ~70 | [2] |
| Trichloroacetic acid (CCl3COOH) | 2.5 | 80 | 6 | ~70 | [2] |
| Phase Transfer Catalyst (Quaternary Ammonium Salt) | 2 | 80 | 1.5 | High yield of di-m-xylene reported (specific % not stated) | [1] |
| No Catalyst | 0.5 | 70 | 5 | <2 | [2] |
Experimental Protocols
Example Protocol using a Strong Organic Acid Catalyst:
This protocol is based on procedures described in the literature for the chloromethylation of m-xylene using a strong organic acid catalyst.[2]
Materials:
-
m-Xylene
-
Trioxane (or paraformaldehyde)
-
35% Aqueous Hydrochloric Acid
-
Trifluoromethanesulfonic acid (CF3SO3H) or Trichloroacetic acid (CCl3COOH)
-
Cyclohexane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-xylene, trioxane, and 35% aqueous hydrochloric acid.
-
Add the strong organic acid catalyst to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic products with cyclohexane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Relationships between reaction parameters and product/byproduct formation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chloromethylation of m-Xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of m-xylene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Q1: My chloromethylation reaction is showing low or no conversion of m-xylene. What are the possible causes and solutions?
A1: Low or no conversion in a chloromethylation reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Reagent Quality:
-
Paraformaldehyde/Formalin: Ensure the formaldehyde source is of good quality and has not degraded. Old paraformaldehyde can depolymerize, and formalin solutions can decrease in concentration. Consider using freshly opened or standardized reagents.
-
Catalyst Activity: If using a Lewis acid catalyst like zinc chloride, ensure it is anhydrous. Moisture can deactivate the catalyst.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For the chloromethylation of m-xylene, temperatures are often elevated (e.g., 80°C), but excessively high temperatures can promote side reactions.[1] Ensure your reaction is maintained at the optimal temperature as determined by literature or internal optimization studies.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using a suitable analytical technique like GC or TLC. A typical reaction time can be around 90 minutes.[1]
-
Agitation: Inadequate mixing in a heterogeneous reaction mixture can lead to poor contact between reactants. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Catalyst Issues:
-
Insufficient Catalyst: The amount of catalyst can be crucial. For instance, in phase transfer catalysis, the concentration of the catalyst needs to be optimized for maximum yield.[1]
-
Inappropriate Catalyst: The choice of catalyst can significantly impact the reaction outcome. While zinc chloride is common, other Lewis acids or phase transfer catalysts might be more effective depending on the specific protocol.[2][3]
-
Q2: I am observing a significant amount of a high-boiling point byproduct that is difficult to separate from my desired monochloromethylated product. What is this byproduct and how can I minimize its formation?
A2: The high-boiling point byproduct is likely a diarylmethane derivative, formed by the subsequent Friedel-Crafts alkylation of unreacted m-xylene with the initially formed chloromethylated product. The primary diarylmethane byproduct in this reaction is bis(2,4-dimethylphenyl)methane.
Here's how to minimize its formation:
-
Control Reaction Temperature: Higher temperatures tend to favor the formation of diarylmethane.[4][5] Maintaining the reaction at the lowest effective temperature can help suppress this side reaction.
-
Molar Ratio of Reactants: An excess of m-xylene relative to the chloromethylating agent can increase the likelihood of the product reacting with another m-xylene molecule. Conversely, a higher ratio of the chloromethylating agent can favor polychloromethylation. Careful optimization of the molar ratio of [CH₂O]/[m-xylene] is crucial.[1]
-
Choice of Catalyst: The type and amount of catalyst can influence the formation of diarylmethane. Strong Lewis acids like aluminum chloride are known to promote the formation of diarylmethane products.[4][5] Consider using a milder catalyst or optimizing the concentration of the existing one.
-
Reaction Time: Prolonged reaction times can lead to an increase in the diarylmethane byproduct as the concentration of the desired product increases in the reaction mixture.[4] Monitoring the reaction and stopping it once the optimal yield of the desired product is reached is essential.
Q3: My product analysis shows the presence of significant amounts of di- and trichloromethylated m-xylene. How can I improve the selectivity for the mono-chloromethylated product?
A3: The formation of di- and trichloromethylated products is a common issue and is favored by certain reaction conditions. To enhance the selectivity for monochloromethylation, consider the following:
-
Molar Ratio of Reactants: A higher molar ratio of the chloromethylating agent (formaldehyde and HCl) to m-xylene will increase the probability of multiple chloromethylations on the same aromatic ring.[1] To favor the mono-substituted product, use a molar ratio of [CH₂O]/[m-xylene] that is optimized for your specific reaction conditions. A study using phase transfer catalysis found an optimal ratio of 2.[1]
-
Reaction Time: As the reaction progresses, the monochloromethylated product can undergo a second chloromethylation. Shorter reaction times will generally favor the formation of the mono-substituted product.
-
Catalyst Concentration: The concentration of the catalyst can also play a role. In some systems, a lower catalyst concentration may favor mono-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the chloromethylation of m-xylene?
A1: The primary side reactions include:
-
Formation of Di- and Trichloromethylated Products: Multiple chloromethyl groups can be added to the m-xylene ring.[1]
-
Formation of Diarylmethane Derivatives: The chloromethylated product can react with another molecule of m-xylene in a Friedel-Crafts alkylation type reaction to form bis(2,4-dimethylphenyl)methane.[4]
-
Formation of Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[2][6] It is crucial to handle the reaction with appropriate safety precautions.
Q2: What is the role of the catalyst in the chloromethylation of m-xylene?
A2: The catalyst, typically a Lewis acid like zinc chloride (ZnCl₂) or a phase transfer catalyst, plays a crucial role in activating the formaldehyde.[2][6] In the case of a Lewis acid, it coordinates to the oxygen atom of formaldehyde, making the carbon atom more electrophilic and susceptible to attack by the electron-rich aromatic ring of m-xylene.[6] Phase transfer catalysts facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase).[1]
Q3: How can I safely handle the chloromethylation reaction, considering the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME)?
A3: Due to the formation of the highly carcinogenic BCME, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6] It is also recommended to have a method in place to neutralize any potential exposure to BCME. Some protocols suggest quenching the reaction with a solution that can destroy BCME, such as aqueous ammonia, but care must be taken as this can also affect the desired product.[3]
Q4: What analytical techniques are suitable for monitoring the progress of the chloromethylation of m-xylene?
A4: Gas chromatography (GC) is a highly effective technique for monitoring the reaction. It allows for the separation and quantification of the starting material (m-xylene), the desired monochloromethylated product, and the various byproducts such as di- and trichloromethylated m-xylene and the diarylmethane derivative. Thin-layer chromatography (TLC) can also be used for qualitative monitoring of the reaction's progress.
Data Presentation
The following tables summarize quantitative data from a study on the chloromethylation of m-xylene using a phase transfer catalyst (PTC).[1]
Table 1: Influence of Molar Ratio [CH₂O]/[m-xylene] on Product Yield
| Molar Ratio ([CH₂O]/[m-xylene]) | Monochloromethyl m-xylene (MCM) Yield (%) | Dichloromethyl m-xylene (DCM) Yield (%) | Trichloromethyl m-xylene (TCM) Yield (%) |
| 1 | 35 | 15 | 5 |
| 2 | 60 | 25 | 8 |
| 3 | 45 | 35 | 12 |
| 4 | 30 | 40 | 15 |
Reaction Conditions: 80°C, 90 min, PTC catalyst.
Table 2: Influence of Reaction Time on Product Yield
| Reaction Time (min) | Monochloromethyl m-xylene (MCM) Yield (%) | Dichloromethyl m-xylene (DCM) Yield (%) | Trichloromethyl m-xylene (TCM) Yield (%) |
| 30 | 40 | 18 | 7 |
| 60 | 55 | 22 | 8 |
| 90 | 60 | 25 | 8 |
| 120 | 58 | 28 | 9 |
Reaction Conditions: 80°C, [CH₂O]/[m-xylene] = 2, PTC catalyst.
Table 3: Influence of Temperature on Product Yield
| Temperature (°C) | Monochloromethyl m-xylene (MCM) Yield (%) | Dichloromethyl m-xylene (DCM) Yield (%) | Trichloromethyl m-xylene (TCM) Yield (%) |
| 60 | 48 | 20 | 6 |
| 70 | 55 | 23 | 7 |
| 80 | 60 | 25 | 8 |
| 90 | 57 | 27 | 9 |
Reaction Conditions: 90 min, [CH₂O]/[m-xylene] = 2, PTC catalyst.
Experimental Protocols
Key Experiment: Chloromethylation of m-Xylene using Phase Transfer Catalysis [1]
-
Materials:
-
m-Xylene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Chloride (NaCl)
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt)
-
Ether (for extraction)
-
Calcium Chloride (CaCl₂) (for drying)
-
-
Procedure:
-
In a reaction vessel equipped with a condenser and a mechanical stirrer, combine m-xylene and paraformaldehyde at a molar ratio of 1:2.
-
Add sodium chloride (0.26 moles per mole of m-xylene) and the phase transfer catalyst to the mixture.
-
With vigorous stirring, carefully add concentrated sulfuric acid.
-
Heat the reaction mixture to 80°C in an oil bath and maintain this temperature with intense agitation for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic phase with ether.
-
Dry the organic phase over anhydrous calcium chloride.
-
Analyze the products by gas chromatography (GC).
-
Visualizations
Caption: Reaction pathway for the chloromethylation of m-xylene and formation of major side products.
Caption: A logical workflow for troubleshooting low conversion in m-xylene chloromethylation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of 4,6-Bis(chloromethyl)-m-xylene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4,6-Bis(chloromethyl)-m-xylene using column chromatography.
Troubleshooting Guide
Researchers may encounter several challenges during the column chromatography of this compound, a reactive benzylic chloride. This guide addresses common issues in a question-and-answer format.
Q1: My compound is not eluting from the silica gel column, or the recovery is very low.
A1: This is a common issue with highly polar or reactive compounds on silica gel. This compound, being a benzylic chloride, may exhibit strong interactions with the acidic silica gel surface, potentially leading to irreversible adsorption or decomposition.[1]
-
Possible Causes & Solutions:
-
Strong Adsorption: The lone pairs on the chlorine atoms can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
-
Decomposition on Column: Benzylic chlorides can be sensitive to acidic conditions and may degrade on standard silica gel.
-
Solution 1: Deactivate the silica gel. This can be done by pre-treating the silica gel with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Solution 2: Use an alternative stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.
-
-
Incorrect Solvent System: The chosen eluent may not be polar enough to move the compound down the column.
-
Solution: Before running a column, always determine the appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.
-
-
Q2: I am observing multiple spots on my TLC after the column, suggesting my compound has degraded.
A2: This is a strong indication of on-column decomposition. The acidic nature of silica gel can catalyze hydrolysis or other side reactions with reactive molecules like this compound.
-
Possible Causes & Solutions:
-
Acid-Catalyzed Degradation: The silanol groups on the silica surface can act as an acid catalyst.
-
Solution: As mentioned in A1, use deactivated silica gel or an alternative stationary phase like alumina.
-
-
Reaction with Protic Solvents: If using a protic solvent in your mobile phase (e.g., methanol), it could potentially react with the chloromethyl groups.
-
Solution: Stick to aprotic solvents for your mobile phase, such as hexane, ethyl acetate, dichloromethane, and toluene.
-
-
Q3: The separation between my desired product and impurities is poor.
A3: Achieving good resolution requires optimizing the stationary and mobile phases.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in broad, overlapping bands.
-
Solution: Systematically screen different solvent systems using TLC. Try various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
-
Column Overloading: Applying too much crude product to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Poorly Packed Column: An unevenly packed column will result in channeling and a non-uniform flow of the mobile phase, leading to poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
-
Frequently Asked Questions (FAQs)
Q: What is a recommended starting solvent system for the column chromatography of this compound on silica gel?
A: Based on the structure of this compound, a good starting point for TLC analysis would be a mixture of a non-polar solvent and a moderately polar solvent. We recommend trying a gradient of hexane and ethyl acetate, starting with a low percentage of ethyl acetate (e.g., 5%) and gradually increasing it. For example, you could test Hexane:Ethyl Acetate ratios of 95:5, 90:10, and 80:20.
Q: Should I use silica gel or alumina for the purification of this compound?
A: Given that benzylic chlorides can be sensitive to the acidic nature of silica gel, leading to potential degradation, neutral or basic alumina is often a safer choice. However, if silica gel is to be used, it is highly recommended to use deactivated silica gel (e.g., treated with triethylamine) to minimize the risk of decomposition.
Q: How can I monitor the progress of my column chromatography?
A: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate, run it in your chosen solvent system, and visualize the spots under a UV lamp (as the aromatic ring should be UV active) or by using a staining agent. Combine the fractions that contain your pure product.
Q: What are the potential impurities I might encounter?
A: Impurities will largely depend on the synthetic route used to prepare this compound. Common impurities could include:
-
Unreacted m-xylene.
-
The mono-chloromethylated product: 4-(chloromethyl)-m-xylene.
-
Polymeric byproducts.
-
Hydrolysis products if the compound has been exposed to moisture, where one or both chloromethyl groups are converted to hydroxymethyl groups (-CH₂OH).
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific parameters should be optimized based on preliminary TLC analysis of your crude product.
1. Preparation of the Stationary Phase:
- Option 1 (Recommended): Neutral Alumina: Weigh out the required amount of neutral alumina (typically 50-100 times the weight of your crude product).
- Option 2: Deactivated Silica Gel: To a slurry of silica gel in your starting mobile phase, add 1% triethylamine by volume. Stir for 15-20 minutes before packing the column.
2. Packing the Column:
- Choose a column of appropriate size.
- Pack the column using the wet slurry method with your chosen stationary phase and the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
- Ensure the packing is uniform and free of air bubbles.
3. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
- Alternatively, for better resolution, use the dry loading method: dissolve the crude product, add a small amount of silica gel or alumina, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity mobile phase.
- Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
- Monitor the elution of your compound by analyzing the collected fractions using TLC.
- If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., move from 5% ethyl acetate to 10%, then 15%, etc.).
5. Product Isolation:
- Combine the fractions that contain the pure this compound.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Neutral Alumina or Deactivated Silica Gel | Deactivation of silica gel with ~1% triethylamine is recommended to prevent degradation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane | The ratio should be determined by TLC to achieve an Rf of 0.2-0.3 for the product. |
| Rf Value (Target) | 0.2 - 0.3 | Provides good separation from impurities. |
| Sample Load | 1-5 g crude product per 100 g stationary phase | Overloading can lead to poor separation. |
| Typical Purity (Post-Column) | >95% | Dependent on the crude material and optimization of the chromatographic conditions. |
| Expected Recovery | 60-90% | Recovery can be lower if the compound degrades on the column. |
Visualizations
Caption: Experimental Workflow for the Purification of this compound.
Caption: Troubleshooting Workflow for Common Column Chromatography Issues.
References
Preventing polymerization of 4,6-Bis(chloromethyl)-m-xylene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,6-Bis(chloromethyl)-m-xylene to prevent polymerization and ensure material integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product appears viscous, cloudy, or has solidified. | Polymerization has likely occurred. | Do not use the material. Contact technical support for disposal guidance. Review storage conditions and potential contaminants. |
| Discoloration of the material (e.g., yellowing). | Onset of degradation or polymerization. Exposure to light, air (oxygen), or contaminants. | Evaluate a small sample for solubility and purity. If compromised, do not use. Transfer to a fresh, inert, and light-protected container if the cause is identified as environmental exposure. |
| Presence of a strong, acidic odor. | Hydrolysis of the chloromethyl groups to hydrochloric acid (HCl) due to moisture. | The material is likely degraded. Do not use. Ensure storage containers are hermetically sealed and stored in a dry environment. |
| Unexpected reactivity or poor performance in experiments. | Partial polymerization or degradation of the starting material. | Discontinue use of the current batch. Obtain a fresh, unopened container of this compound and repeat the experiment under strictly anhydrous and inert conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause is believed to be a self-alkylation reaction, similar to a Friedel-Crafts polymerization. This can be initiated by trace amounts of moisture, which can hydrolyze a chloromethyl group to generate hydrochloric acid (HCl), a potent catalyst for this type of reaction. Contamination with metals, bases, strong oxidizing agents, alcohols, or amines can also promote degradation and polymerization.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The storage container should be made of a non-reactive material, such as glass, and be hermetically sealed to prevent moisture ingress.[2][3]
Q3: Are there any recommended chemical inhibitors to prevent polymerization?
A3: While specific inhibitors for this compound are not extensively documented in the literature, the addition of a proton scavenger or a non-nucleophilic base could theoretically inhibit acid-catalyzed polymerization. However, any additive should be carefully evaluated for compatibility and potential interference with downstream applications. For many applications, strict control of storage conditions is the preferred method of stabilization.
Q4: How can I test for the onset of polymerization?
A4: A simple visual inspection for changes in viscosity, clarity, or color can be an initial indicator. For a more quantitative assessment, techniques such as Gel Permeation Chromatography (GPC) can be used to detect the formation of higher molecular weight species (oligomers or polymers). Nuclear Magnetic Resonance (NMR) spectroscopy may also reveal changes in the chemical structure consistent with polymerization.
Q5: What materials should be avoided in handling and storage?
A5: Avoid contact with metals (except for high-grade stainless steel or nickel), strong bases, strong oxidizing agents, alcohols, and amines.[1][2] These materials can either catalyze polymerization or react with the compound. Use only clean, dry, and inert equipment for handling.
Experimental Protocols
Protocol 1: Small-Scale Storage Stability Test
This protocol is designed to evaluate the stability of this compound under various conditions.
-
Preparation: In a glovebox under an inert atmosphere, aliquot 1 gram of fresh this compound into several amber glass vials.
-
Condition Setup:
-
Control: Seal one vial under an inert atmosphere and store at 2-8°C in the dark.
-
Moisture Exposure: Add 1 microliter of deionized water to a vial, seal, and store under the same conditions as the control.
-
Air Exposure: Loosely cap a vial to allow for air exchange and store under the same conditions.
-
Elevated Temperature: Seal a vial under an inert atmosphere and store at room temperature (20-25°C) in the dark.
-
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 weeks), visually inspect the samples for any changes in appearance.
-
Analysis: After the designated time points, dissolve a small amount of each sample in a suitable deuterated solvent (e.g., CDCl3) and analyze by ¹H NMR to check for structural changes. Analyze the samples by GPC to detect the formation of oligomers or polymers.
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light | Protect from light (Amber container) |
| Moisture | Exclude moisture (Hermetically sealed container) |
| Incompatible Materials | Metals (most), Bases, Strong Oxidizing Agents, Alcohols, Amines[1][2] |
Visualizations
References
Technical Support Center: Optimizing 4,6-Bis(chloromethyl)-m-xylene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Bis(chloromethyl)-m-xylene. The information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the chloromethylation of m-xylene to yield bis(chloromethyl) products is approximately 80°C, particularly when using a phase transfer catalyst.[1] Higher temperatures can lead to an increase in the formation of unwanted by-products, such as diarylmethanes and trichloromethylated m-xylene.[2]
Q2: What are the common side reactions to be aware of during the chloromethylation of m-xylene?
A2: The primary side reactions include the formation of mono- and trichloromethyl m-xylenes.[1] Another significant side product is the corresponding diarylmethane derivative, which arises from the reaction of the chloromethylated product with another molecule of m-xylene.[2][3] The formation of the highly carcinogenic bis(chloromethyl) ether is also a potential risk in chloromethylation reactions.[3]
Q3: Which catalysts are effective for the synthesis of this compound?
A3: Lewis acids such as zinc chloride (ZnCl₂) are commonly used catalysts for Blanc chloromethylation reactions.[3] Phase transfer catalysts (PTC), specifically quaternary ammonium salts like C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻, have been shown to be highly effective, leading to high yields of mono- and di-chlorinated products.[1] Strong organic acids have also been demonstrated to effectively catalyze this reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal reaction temperature. | Ensure the reaction temperature is maintained at 80°C for optimal yield.[1] |
| Incorrect molar ratio of reactants. | Use an optimized molar ratio of [CH₂O]/[m-xylene] of 2.[1] | |
| Inefficient catalyst. | For phase transfer catalysis, use an optimal concentration of C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (0.07 mol).[1] For traditional methods, ensure the ZnCl₂ is anhydrous and active. | |
| High percentage of diarylmethane by-product | Reaction temperature is too high. | Lower the reaction temperature. Higher temperatures favor the formation of diarylmethane.[2] |
| Prolonged reaction time. | Optimize the reaction time. A reaction time of 90 minutes has been found to be optimal in some phase transfer catalysis systems.[1] | |
| High concentration of the chloromethylated product. | As the reaction progresses, the concentration of the product increases, which can lead to the formation of diarylmethane. Consider strategies to control the reaction conversion.[2] | |
| Presence of trichloromethylated m-xylene | High ratio of chloromethylating agent. | Carefully control the stoichiometry of formaldehyde or its equivalent to m-xylene. A [CH₂O]/[m-xylene] ratio of 2 is recommended for bis-substitution.[1] |
| Reaction does not initiate | Inactive catalyst. | Ensure the Lewis acid catalyst (e.g., ZnCl₂) is of high quality and anhydrous. |
| Poor mixing in biphasic systems. | Ensure intense agitation, especially when using phase transfer catalysis, to facilitate the reaction between the aqueous and organic phases.[1] |
Data Presentation
Table 1: Optimized Reaction Parameters for Chloromethylation of m-Xylene using Phase Transfer Catalysis[1]
| Parameter | Optimal Value |
| Molar Ratio [CH₂O]/[m-xylene] | 2 |
| Reaction Time | 90 minutes |
| Temperature | 80°C |
| Catalyst | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ |
| Catalyst Concentration | 0.07 mol |
Table 2: Influence of Temperature on Product Distribution (Qualitative)
| Temperature | Desired Product (this compound) | Side Products (Mono/Tri-chloro, Diarylmethane) |
| < 80°C | Lower yield | Lower formation of side products |
| 80°C | Optimal yield | Balanced formation of side products |
| > 80°C | Decreased yield | Increased formation of diarylmethane and trichloromethylated products[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase Transfer Catalysis[1]
Materials:
-
m-xylene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Chloride (NaCl)
-
Phase Transfer Catalyst (PTC): C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻
-
Ether
-
Calcium Chloride (CaCl₂)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, prepare a mixture of paraformaldehyde and m-xylene with a molar ratio of 2:1.
-
Add the phase transfer catalyst (0.07 mol) and sodium chloride (0.26 moles).
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the mixture to 80°C in an oil bath under intense agitation.
-
Maintain the reaction at this temperature for 90 minutes.
-
After cooling, extract the organic phase with ether.
-
Dry the organic phase over anhydrous calcium chloride.
-
Analyze the products by gas chromatography to determine the yield of this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing reaction yield.
References
Technical Support Center: Efficient Chloromethylation of m-Xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of m-xylene.
Troubleshooting Guide
This guide addresses common issues encountered during the chloromethylation of m-xylene, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Chloromethylated Product | 1. Inefficient Catalyst: The chosen catalyst may have low activity under the reaction conditions. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratio of reactants can significantly reduce yield. 3. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking. 4. Inadequate Mixing: In biphasic reactions, poor mixing can limit the interaction between reactants. | 1. Catalyst Selection: Consider using a more efficient catalyst system. Strong organic acids like trifluoroacetic acid (CF₃COOH) or phase transfer catalysts (PTCs) such as quaternary ammonium salts have shown high efficiency.[1][2] For instance, C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ has been identified as a highly effective PTC.[1] 2. Optimization of Conditions: Systematically vary the reaction temperature, time, and the molar ratio of formaldehyde precursor to m-xylene to find the optimal conditions. For PTCs, an optimal temperature of 80°C and a reaction time of 90 minutes have been reported.[1] 3. Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, attempt to regenerate it according to literature procedures or use a fresh batch of catalyst. Some catalysts, like rare-earth metal triflates, can be recovered from the aqueous phase and reused.[3] 4. Improve Agitation: Ensure vigorous stirring to maximize the interfacial area in biphasic systems, facilitating reactant contact. |
| Formation of Di- or Tri-chloromethylated Products | 1. High Molar Ratio of Formaldehyde Source: An excess of the chloromethylating agent can lead to multiple substitutions on the aromatic ring.[1] 2. Prolonged Reaction Time: Longer reaction times can promote further chloromethylation of the initial product. | 1. Adjust Molar Ratio: Carefully control the molar ratio of the formaldehyde precursor (e.g., paraformaldehyde, trioxane) to m-xylene. A lower ratio will favor mono-chloromethylation.[1] 2. Monitor Reaction Progress: Track the reaction progress using techniques like GC to stop the reaction once the desired level of mono-chloromethylation is achieved. |
| Significant Formation of Diarylmethane Byproducts | 1. Highly Reactive Substrate/Intermediate: The initially formed chloromethylated m-xylene can act as an electrophile and react with another molecule of m-xylene in a Friedel-Crafts alkylation type reaction.[4][5] 2. Catalyst Choice: Certain Lewis acids, like aluminum chloride, are known to promote the formation of diarylmethane derivatives.[4] 3. High Reaction Temperature: Elevated temperatures can favor the side reaction leading to diarylmethane formation.[4][6] | 1. Control Reactant Concentration: Using an excess of m-xylene relative to the chloromethylating agent can minimize the reaction between the product and the starting material. 2. Select a Milder Catalyst: Opt for catalysts less prone to promoting Friedel-Crafts alkylation, such as zinc chloride or certain strong organic acids.[2][7] 3. Optimize Temperature: Conduct the reaction at the lowest effective temperature to disfavor the formation of the diarylmethane byproduct.[4] |
| Difficulty in Separating Product from Catalyst | 1. Homogeneous Catalyst System: The catalyst and product are in the same phase, making separation challenging. | 1. Utilize a Biphasic System: Employing a biphasic organic-aqueous system can simplify separation. Catalysts like strong organic acids or rare-earth metal triflates tend to remain in the aqueous phase, allowing for easy separation of the organic product layer.[2][3] |
Frequently Asked Questions (FAQs)
1. What are the most effective types of catalysts for the chloromethylation of m-xylene?
Several classes of catalysts have proven effective for the chloromethylation of m-xylene:
-
Strong Organic Acids: Acids such as trichloroacetic acid (CCl₃COOH), trifluoroacetic acid (CF₃COOH), and methanesulfonic acid (CH₃SO₃H) can efficiently catalyze the reaction under biphasic conditions.[2][6] Trifluoromethanesulfonic acid (CF₃SO₃H) has been reported to give yields as high as 70% for 1,3-bis(chloromethyl)-4,6-dimethylbenzene.[2]
-
Phase Transfer Catalysts (PTCs): Quaternary ammonium salts are effective PTCs that facilitate the reaction between reactants in different phases, leading to high yields of mono- and di-chloromethylated products.[1]
-
Rare-Earth Metal Triflates: Compounds like scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are active catalysts under heterogeneous biphasic conditions and can be easily separated and recycled.[3]
-
Traditional Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are commonly used, though they may require stoichiometric amounts and can sometimes promote side reactions.[5][7]
2. What are the typical starting materials and reagents for m-xylene chloromethylation?
The primary reagents are:
-
Aromatic Substrate: m-xylene.
-
Formaldehyde Source: Paraformaldehyde, trioxane, or formalin are commonly used.[6][8]
-
Source of HCl: Concentrated hydrochloric acid is often used.[2]
-
Catalyst: As detailed in the previous question.
3. What is the general reaction mechanism for the chloromethylation of m-xylene?
The reaction proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species, the hydroxymethyl cation ([CH₂OH]⁺) or a related complex.[4][5] This electrophile then attacks the electron-rich aromatic ring of m-xylene. The resulting benzyl alcohol is subsequently converted to the corresponding chloromethyl derivative in the presence of HCl.[5]
4. How can I control the degree of chloromethylation (mono- vs. di- vs. tri-)?
The degree of chloromethylation is primarily controlled by the molar ratio of the formaldehyde source to m-xylene.[1] To favor mono-chloromethylation, a lower molar ratio of the chloromethylating agent should be used. Conversely, increasing this ratio will promote the formation of di- and tri-chloromethylated products.[1] Reaction time also plays a role; shorter reaction times favor less substitution.
5. What are the major side reactions to be aware of?
The most significant side reaction is the formation of diarylmethane derivatives.[4][5][8] This occurs when the chloromethylated product reacts with another molecule of m-xylene. This side reaction is more prevalent at higher temperatures and with certain catalysts like AlCl₃.[4]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the chloromethylation of m-xylene under different conditions.
| Catalyst | Formaldehyde Source | Solvent/System | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (PTC) | Paraformaldehyde | Biphasic | 80 | 1.5 | Mono- and di-chloromethyl m-xylene | High | [1] |
| CF₃SO₃H | Trioxane | Biphasic (organic/aqueous) | Not specified | Not specified | 1,3-bis(chloromethyl)-4,6-dimethylbenzene | ~70 | [2] |
| Sc(OTf)₃ | Trioxane | Biphasic (organic/aqueous) | 70 | 5 | Chloromethyl-2,4-dimethylbenzene & 1,5-bis(chloromethyl)-2,4-dimethylbenzene | 73 & 20 | [3] |
| Yb(OTf)₃ | Trioxane | Biphasic (organic/aqueous) | 70 | 5 | Chloromethyl-2,4-dimethylbenzene & 1,5-bis(chloromethyl)-2,4-dimethylbenzene | Not specified | [3] |
| ZnCl₂ | HCHO-HCl | Not specified | Not specified | Not specified | Chloromethylated m-xylene | 35 | [7] |
| FeCl₃ | HCHO-HCl | Not specified | Not specified | Not specified | Chloromethylated toluene (as a comparison) | Higher than ZnCl₂, AlCl₃, SnCl₄ | [7] |
Experimental Protocols
1. Chloromethylation of m-Xylene using a Phase Transfer Catalyst [1]
-
Materials: m-xylene, paraformaldehyde, concentrated sulfuric acid, sodium chloride, quaternary ammonium salt (e.g., C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻), diethyl ether, calcium chloride.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, combine m-xylene and paraformaldehyde at a molar ratio of 1:2.
-
Add sodium chloride (0.26 moles) and the phase transfer catalyst (optimal concentration, e.g., 0.07 mol).
-
Carefully add concentrated sulfuric acid.
-
Heat the mixture to 80°C in an oil bath under vigorous agitation for 90 minutes.
-
After cooling, extract the organic phase with diethyl ether.
-
Dry the organic phase over anhydrous calcium chloride.
-
Analyze the products by gas chromatography (GC).
-
2. Chloromethylation of m-Xylene using a Strong Organic Acid Catalyst [2]
-
Materials: m-xylene, trioxane, concentrated hydrochloric acid, strong organic acid catalyst (e.g., CF₃SO₃H).
-
Procedure:
-
Combine m-xylene, trioxane, and concentrated hydrochloric acid in a reaction vessel.
-
Add the strong organic acid catalyst (2-10 wt% relative to m-xylene).
-
Stir the biphasic mixture at the desired reaction temperature.
-
Upon completion, the organic products can be easily separated from the aqueous phase containing the catalyst.
-
3. Chloromethylation of m-Xylene using a Rare-Earth Metal Triflate Catalyst [3]
-
Materials: m-xylene, trioxane, concentrated hydrochloric acid, rare-earth metal triflate (e.g., Sc(OTf)₃).
-
Procedure:
-
In a reaction vessel, mix m-xylene, trioxane, and concentrated hydrochloric acid.
-
Add the rare-earth metal triflate catalyst (e.g., 0.94 mmol for 9.42 mmol of m-xylene).
-
Heat the heterogeneous mixture to 70°C for 5 hours.
-
After the reaction, the organic layer containing the products can be separated from the aqueous layer containing the catalyst.
-
The products can be further purified by silica gel column chromatography.
-
Visualizations
Caption: General experimental workflow for m-xylene chloromethylation.
Caption: Simplified electrophilic substitution mechanism.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mrs-j.org [mrs-j.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
Troubleshooting low conversion rates in reactions with 4,6-Bis(chloromethyl)-m-xylene
Welcome to the technical support center for 4,6-Bis(chloromethyl)-m-xylene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile bifunctional reagent. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions with this compound are a common issue. This guide provides a systematic approach to identifying and resolving the root causes.
Problem: Low or no product formation in a nucleophilic substitution reaction.
The reactivity of this compound is characteristic of a benzylic halide, meaning it can undergo both SN1 and SN2 reactions. The outcome is highly dependent on the reaction conditions.[1] Low conversion can often be attributed to suboptimal reaction parameters.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Inappropriate Solvent | For SN2 reactions with strong nucleophiles, switch to a polar aprotic solvent such as DMF, DMSO, or acetone. For SN1 reactions with weak nucleophiles, a polar protic solvent like ethanol or water may be suitable.[1][2][3] | Polar aprotic solvents favor SN2 reactions by not solvating the nucleophile as strongly, thus preserving its reactivity.[2][3] Polar protic solvents stabilize the carbocation intermediate in SN1 reactions.[1] |
| Weak Nucleophile | For SN2 reactions, ensure your nucleophile is sufficiently strong. If using an alcohol, deprotonate it first with a strong base (e.g., NaH, KH) to form a more reactive alkoxide.[4][5] | The rate of an SN2 reaction is dependent on the concentration and strength of the nucleophile.[5] |
| Insufficient Base or Inappropriate Base Strength | In reactions requiring a base (e.g., Williamson ether synthesis), ensure at least a stoichiometric amount is used for each chloromethyl group. For Williamson ether synthesis, strong, non-hindered bases like NaH or KH are often effective.[4] For some applications, weaker bases like K2CO3 or Cs2CO3 may be sufficient, especially for aryl ethers.[4] | The base is required to deprotonate the nucleophile (e.g., alcohol or phenol) to generate the more potent nucleophilic anion.[4][5] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and the appearance of side products. | Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier. However, excessively high temperatures can promote elimination side reactions.[6] |
| Steric Hindrance | If the nucleophile is bulky, this can hinder the backside attack required for an SN2 mechanism. Consider if an SN1 pathway might be more favorable, or if a less hindered nucleophile can be used. | SN2 reactions are sensitive to steric hindrance at both the electrophile and the nucleophile.[5] |
| Stoichiometry Imbalance | Carefully check the molar ratios of your reactants. For complete substitution, a slight excess of the nucleophile and base may be beneficial. | Ensuring the correct stoichiometry is fundamental to achieving high conversion. |
| Poor Solubility of Reagents | Consider using a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to facilitate the reaction between reactants in immiscible phases.[7][8][9] | A PTC can shuttle the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved, thereby increasing the reaction rate.[9][10] |
Illustrative Data on Solvent Effects in Williamson Ether Synthesis
The following table provides illustrative data on how solvent choice can impact the yield of a diether product from this compound and a generic sodium alkoxide (NaOR).
| Solvent | Solvent Type | Typical Reaction Time (h) | Illustrative Yield (%) |
| Tetrahydrofuran (THF) | Polar Aprotic | 12 | 75-85 |
| Dimethylformamide (DMF) | Polar Aprotic | 8 | 85-95 |
| Acetonitrile (CH3CN) | Polar Aprotic | 10 | 80-90 |
| Ethanol (EtOH) | Polar Protic | 24 | < 20 (significant side products) |
| Toluene with PTC | Nonpolar with PTC | 12 | 80-90 |
Note: These are representative values and actual results will vary depending on the specific nucleophile, temperature, and other reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of elimination byproducts. How can I minimize this?
A1: Elimination (E2) is a common competing reaction, especially with strong bases and at higher temperatures.[5][6] To favor substitution (SN2) over elimination:
-
Use the least sterically hindered base possible that is still strong enough to deprotonate your nucleophile.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
If using a secondary or tertiary alkoxide, it will act as a strong base, favoring elimination. The Williamson ether synthesis works best with primary alkyl halides.[5] Since this compound is a primary benzylic halide, it is generally well-suited for SN2, but a bulky nucleophile/base can still promote elimination.
Q2: Can I perform a sequential substitution to create an asymmetrical product?
A2: Yes, it is possible to perform a sequential substitution. This typically involves using one equivalent of the first nucleophile at a lower temperature to favor mono-substitution. After isolation of the mono-substituted product, the second nucleophile can be introduced in a subsequent reaction step. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the disubstituted byproduct in the first step.
Q3: What is the role of a phase transfer catalyst (PTC) and when should I use one?
A3: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[10] You should consider using a PTC, such as a quaternary ammonium salt, when your nucleophile (or its salt) is soluble in an aqueous or solid phase, while the this compound is in an immiscible organic solvent.[8][9] This is common in reactions with inorganic bases like NaOH or K2CO3. PTC can significantly increase reaction rates and yields.[7]
Q4: How does the stability of the benzylic carbocation affect my reaction?
A4: The benzene ring can stabilize a positive charge on the adjacent carbon through resonance. This makes the benzylic carbocation relatively stable, meaning that this compound can react via an SN1 mechanism, especially under conditions that favor carbocation formation (polar protic solvent, weak nucleophile).[1] If you are aiming for an SN2 reaction with stereochemical inversion (if applicable at a chiral center), you should use conditions that disfavor carbocation formation (polar aprotic solvent, strong nucleophile).
Q5: Are there any specific safety precautions for working with this compound?
A5: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood. As with other alkylating agents, it should be treated as potentially carcinogenic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound
This protocol describes a general procedure for the synthesis of a diether from an alcohol.
Materials:
-
This compound
-
Alcohol (2.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the alcohol (2.2 eq) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (2.2 eq) portion-wise to the alcohol solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Prepare a solution of this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Polycondensation with a Bisphenol
This protocol outlines a general procedure for creating a polymer with a bisphenol.
Materials:
-
This compound
-
Bisphenol (e.g., Bisphenol A) (1.0 equivalent)
-
Potassium carbonate (K2CO3), finely powdered (2.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (if using toluene), add the bisphenol (1.0 eq), potassium carbonate (2.5 eq), and the solvent.
-
If using toluene, heat the mixture to reflux to azeotropically remove any water. Then, distill off the toluene.
-
Cool the mixture to a suitable temperature (e.g., 80-100 °C).
-
Add a solution of this compound (1.0 eq) in the solvent to the reaction mixture dropwise over a period of 1-2 hours.
-
After the addition is complete, raise the temperature (e.g., 120-150 °C) and maintain for several hours until the desired polymer molecular weight is achieved (monitor by viscosity or GPC).
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Filter the polymer, wash it thoroughly with the non-solvent to remove salts and unreacted monomers, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Decision tree for predicting reaction pathways.
References
- 1. quora.com [quora.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Removal of unreacted starting materials from 4,6-Bis(chloromethyl)-m-xylene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4,6-Bis(chloromethyl)-m-xylene. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound after its synthesis via chloromethylation of m-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove?
A1: The synthesis of this compound is typically achieved through the Blanc chloromethylation or a similar reaction, which involves reacting m-xylene with formaldehyde and hydrogen chloride (HCl).[1][2] Therefore, the main unreacted starting materials to be removed are:
-
m-Xylene
-
Formaldehyde
-
Hydrogen Chloride (HCl)
Q2: My crude product is an oily solid. How do I remove the unreacted m-xylene?
A2: The significant difference in the physical states and boiling points of m-xylene (liquid, bp ~139 °C) and this compound (solid, mp ~97 °C) allows for separation by recrystallization.[3][4] Unreacted m-xylene will remain in the mother liquor, while the purified product crystallizes out upon cooling.
Q3: How can I effectively remove residual acidic impurities like HCl?
A3: Washing the crude product with a dilute aqueous basic solution is a standard and effective method for neutralizing and removing HCl.[5] A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is commonly used. This converts the HCl into sodium chloride, which is readily soluble in the aqueous phase.
Q4: What is the best way to handle unreacted formaldehyde?
A4: Unreacted formaldehyde can be "quenched" or removed during the work-up procedure. Adding an aqueous solution, such as the basic wash for HCl removal, will help partition the highly water-soluble formaldehyde into the aqueous layer.[6] For more rigorous removal, quenching with a reagent like glycine or Tris can be employed, which reacts with formaldehyde to form water-soluble adducts.[6][7]
Troubleshooting Common Purification Problems
| Problem | Possible Cause | Suggested Solution |
| Product fails to crystallize during recrystallization. | The chosen solvent is too good a solvent for the product, even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent systems like ethanol/water, toluene/hexane, or cyclohexane. |
| An oil forms instead of crystals upon cooling. | The cooling process is too rapid, or the product is still impure. The melting point of the product may be lower than the temperature of the crystallization solution. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure product. Further purification by another method (e.g., column chromatography) may be necessary if impurities are preventing crystallization. |
| The final product is still acidic (as tested by pH paper). | Insufficient washing with the basic solution. | Increase the volume or the number of washes with the dilute basic solution. Ensure thorough mixing during the washing step to maximize contact between the organic and aqueous phases. |
| Low yield of purified product. | The product is partially soluble in the recrystallization solvent even at low temperatures. The product was lost during transfers or washes. | Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated. Cool the crystallization mixture thoroughly in an ice bath to maximize crystal formation. When washing the filtered crystals, use a small amount of cold solvent to minimize dissolution of the product. |
| The purified product has a strong, pungent odor. | Residual formaldehyde may be present. | Ensure the quenching and washing steps are performed effectively. If the odor persists after drying, redissolving the product in an appropriate organic solvent and re-washing with water may help. |
Data Presentation
The following table summarizes key quantitative data for this compound and its common unreacted starting materials to aid in designing purification strategies.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 1585-15-5 | 203.11 | ~97[4] | ~292[4] | Insoluble in water; soluble in many organic solvents like toluene and chloroform.[8] |
| m-Xylene | 108-38-3 | 106.17 | -47.4[9] | 139.1[9] | Insoluble in water; miscible with ethanol and diethyl ether. |
| Formaldehyde | 50-00-0 | 30.03 | -92 | -19 | Very soluble in water, ethanol, and diethyl ether. |
| Hydrogen Chloride (HCl) | 7647-01-0 | 36.46 | -114.2 | -85.05 | Very soluble in water. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound containing unreacted m-xylene, formaldehyde, and HCl.
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolution and Acid Removal:
-
Dissolve the crude product in a suitable organic solvent like toluene in a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution, followed by a wash with deionized water, and finally a wash with brine (saturated NaCl solution).
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl. The drying agent should move freely when the solution is dry.
-
Filter the drying agent from the solution.
-
-
Recrystallization:
-
Transfer the dried organic solution to a clean Erlenmeyer flask and heat to reduce the volume of the solvent.
-
While the solution is still warm, slowly add a less polar solvent like hexane until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of the more polar solvent (toluene) dropwise until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of the Purified Product:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [guidechem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 9. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Impurity Characterization of 4,6-Bis(chloromethyl)-m-xylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Bis(chloromethyl)-m-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the electrophilic aromatic substitution reaction known as chloromethylation. This typically involves reacting m-xylene with a source of formaldehyde (such as paraformaldehyde or formalin) and hydrogen chloride gas, often in the presence of a Lewis acid catalyst like zinc chloride.
Q2: What are the most common impurities I should expect in my synthesis?
A2: The primary impurities encountered during the synthesis of this compound include:
-
Isomeric Byproducts: 2,4-Bis(chloromethyl)-m-xylene and 2,5-Bis(chloromethyl)-m-xylene are common isomeric impurities. Their formation is influenced by the reaction temperature and the choice of catalyst.
-
Monochlorinated Intermediate: Residual 4-(Chloromethyl)-m-xylene may be present if the reaction does not go to completion.
-
Diarylmethane Byproducts: These are formed through a subsequent Friedel-Crafts alkylation reaction where a chloromethylated product reacts with another molecule of m-xylene.
-
Oligomeric/Polymeric Materials: Under certain conditions, especially at higher temperatures, polymerization of the reactants and products can occur, leading to higher molecular weight impurities.
Q3: What analytical techniques are best suited for characterizing the impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomeric byproducts and the monochlorinated intermediate.
-
High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and quantifying the main product and less volatile impurities like diarylmethane byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and its impurities. NMR can help distinguish between different isomers.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst. | Increase reaction time; Optimize temperature (typically between 60-80°C); Ensure the catalyst is active and used in the appropriate amount. |
| High percentage of monochlorinated intermediate in the product mixture | Insufficient amount of formaldehyde or HCl; Short reaction time. | Increase the molar ratio of formaldehyde and ensure a continuous supply of HCl gas; Extend the reaction duration. |
| Presence of significant amounts of diarylmethane byproducts | High reaction temperature; Use of a strong Lewis acid catalyst (e.g., AlCl₃). | Lower the reaction temperature; Consider using a milder catalyst such as zinc chloride. |
| Multiple peaks in the GC-MS chromatogram corresponding to bis(chloromethyl)-m-xylene isomers | Reaction conditions favoring the formation of kinetic or thermodynamic products. | Carefully control the reaction temperature. Lower temperatures may favor the formation of one isomer over others. |
| Appearance of a broad hump or multiple late-eluting peaks in the HPLC chromatogram | Formation of oligomeric or polymeric byproducts. | Avoid excessive reaction temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
m-Xylene
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Solvent for recrystallization (e.g., hexane or ethanol)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add m-xylene and paraformaldehyde.
-
Add anhydrous zinc chloride to the mixture.
-
Begin stirring and slowly bubble dry hydrogen chloride gas through the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain for several hours. Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the organic layer with a suitable solvent.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent.
GC-MS Analysis for Impurity Profiling
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (splitless injection)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
HPLC Method for Purity Assessment
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution
| Temperature (°C) | Yield of this compound (%) | Isomeric Impurities (%) | Diarylmethane Byproduct (%) |
| 50 | 65 | 15 | 5 |
| 70 | 85 | 8 | 7 |
| 90 | 70 | 12 | 18 |
Table 2: Influence of Catalyst on Product Distribution (at 70°C)
| Catalyst | Yield of this compound (%) | Isomeric Impurities (%) | Diarylmethane Byproduct (%) |
| Zinc Chloride (ZnCl₂) | 85 | 8 | 7 |
| Aluminum Chloride (AlCl₃) | 75 | 10 | 15 |
| Iron(III) Chloride (FeCl₃) | 80 | 9 | 11 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation pathways of major impurities.
Caption: Recommended analytical workflow for characterization.
Caption: A simplified troubleshooting decision tree.
Validation & Comparative
A Comparative Guide to the Polymerization of 4,6-Bis(chloromethyl)-m-xylene and 2,5-Bis(chloromethyl)-p-xylene
For Researchers, Scientists, and Drug Development Professionals
The isomeric position of functional groups on an aromatic monomer can profoundly influence its polymerization behavior and the properties of the resulting polymer. This guide provides a detailed comparison of the polymerization of 4,6-bis(chloromethyl)-m-xylene and 2,5-bis(chloromethyl)-p-xylene, highlighting the divergent reaction pathways and polymer structures. While 2,5-bis(chloromethyl)-p-xylene is a well-established precursor for conjugated poly(p-phenylene vinylene) (PPV), a key material in organic electronics, its meta-isomer, this compound, follows a different polymerization route to yield non-conjugated polymers.
Comparative Performance and Properties
The distinct polymerization behaviors of the meta- and para-isomers lead to polymers with fundamentally different structures and properties. The para-isomer yields a conjugated polymer with potential applications in organic electronics, while the meta-isomer forms a non-conjugated polymer.
| Property | Polymer from this compound | Polymer from 2,5-Bis(chloromethyl)-p-xylene |
| Polymer Structure | Poly(m-xylylene) (Non-conjugated) | Poly(p-phenylene vinylene) (PPV) (Conjugated) |
| Polymerization Method | Polycondensation/Coupling | Gilch Polymerization |
| Typical Yield | Data not readily available | Moderate to high |
| Molecular Weight (Mn) | Data not readily available | 20,000 - 500,000 g/mol (can be controlled by reaction conditions)[1] |
| Polydispersity Index (PDI) | Data not readily available | Typically broad |
| Solubility | Expected to be soluble in common organic solvents | Often soluble in common organic solvents (solubility can be enhanced by side-chain functionalization) |
| Thermal Stability | Expected to have moderate thermal stability | High thermal stability (e.g., MEH-PPV is stable up to ~300 °C) |
| Optical Properties | No significant absorption in the visible range | Strong absorption and fluorescence in the visible range (characteristic of conjugated systems) |
| Electrical Properties | Insulating | Semi-conducting (can be doped to be conducting)[2] |
Experimental Protocols
Polymerization of 2,5-Bis(chloromethyl)-p-xylene via Gilch Polymerization
The Gilch polymerization is a common method for synthesizing PPV derivatives from p-disubstituted benzene monomers. The following is a representative protocol for a substituted derivative, which can be adapted for 2,5-bis(chloromethyl)-p-xylene.
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)
-
Potassium tert-butoxide
-
1,4-Dioxane (dry)
-
Tetrahydrofuran (THF)
-
Methanol
-
Acetic acid
Procedure:
-
A 500 mL three-neck glass reactor is fitted with a mechanical stirrer, reflux condenser, and a dropping funnel. The glassware is dried with hot air and flushed with nitrogen.
-
The monomer is dissolved in dry 1,4-dioxane in the reactor.
-
Potassium tert-butoxide is dissolved in THF.
-
The potassium tert-butoxide solution is added dropwise to the stirred monomer solution over a period of 5 minutes under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-24 hours), during which the viscosity of the solution increases.
-
The polymerization is terminated by adding a small amount of acetic acid diluted with the reaction solvent.
-
The polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
The precipitated polymer is filtered, washed with methanol, and dried under reduced pressure.
-
For purification, the polymer can be redissolved in a suitable solvent like THF and reprecipitated from methanol.[3]
Expected Polymerization of this compound
Direct experimental protocols for the polymerization of this compound are not as prevalent in the literature as those for its para-isomer. However, based on the reactivity of similar meta-substituted monomers, it is expected to undergo a form of polycondensation or coupling reaction that does not result in a conjugated backbone. One study noted that m-substituted monomers produce non-conjugated poly-m-xylylenes. The reaction would likely proceed via the formation of xylylene diradical intermediates that subsequently combine.
Expected Reaction: The polymerization of this compound is anticipated to yield a poly(m-xylylene) structure where the methylene bridges connect the aromatic rings at the 1 and 3 positions, thus breaking the conjugation.
Logical Workflow of Polymerization Comparison
The following diagram illustrates the distinct polymerization pathways of the meta- and para-isomers.
Caption: Comparative polymerization pathways of m- and p-xylene isomers.
References
A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers
For Researchers, Scientists, and Drug Development Professionals
The reactivity of bis(chloromethyl) aromatic compounds is of paramount importance in the synthesis of a wide array of materials, including polymers, pharmaceuticals, and fine chemicals. The benzylic chloride moieties in these molecules are susceptible to nucleophilic substitution, making them versatile building blocks. However, the isomeric position of the chloromethyl groups on the aromatic ring significantly influences their reactivity. This guide provides a comparative analysis of the reactivity of different bis(chloromethyl) aromatic isomers, supported by established principles of physical organic chemistry and available experimental data for related compounds.
Understanding the Reactivity of Benzylic Halides
The reactivity of bis(chloromethyl) aromatic isomers is fundamentally governed by the principles of nucleophilic substitution at a benzylic carbon. These reactions can proceed through two primary mechanisms: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2).
The SN1 mechanism involves the formation of a carbocation intermediate, which is stabilized by resonance with the aromatic ring. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. The SN2 mechanism, on the other hand, is a concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.
Relative Reactivity of Bis(chloromethyl)benzene Isomers
The chloromethyl group (-CH2Cl) is an electron-withdrawing group due to the inductive effect of the chlorine atom. This deactivating effect will influence the stability of the carbocation intermediate in an SN1 reaction and the electrophilicity of the benzylic carbon in an SN2 reaction.
-
Para Isomer (1,4-bis(chloromethyl)benzene): The second -CH2Cl group is in the para position. Its electron-withdrawing inductive effect will be felt at the benzylic carbon of the first group, destabilizing the carbocation in an SN1 pathway and thus slowing the reaction down compared to benzyl chloride itself.
-
Meta Isomer (1,3-bis(chloromethyl)benzene): The inductive effect of the second -CH2Cl group in the meta position will also be electron-withdrawing, destabilizing the carbocation. The effect is generally considered to be of a similar magnitude to the para position.
-
Ortho Isomer (1,2-bis(chloromethyl)benzene): The ortho isomer is expected to be the least reactive. In addition to the electron-withdrawing inductive effect, there is a significant steric hindrance effect from the adjacent chloromethyl group, which would strongly disfavor the backside attack required for an SN2 reaction and could also influence the solvation of the transition state in an SN1 reaction.
Based on these electronic and steric considerations, the predicted order of reactivity for the bis(chloromethyl)benzene isomers in nucleophilic substitution reactions is:
Para > Meta >> Ortho
This predicted trend is summarized in the table below.
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| 1,4-Bis(chloromethyl)benzene (para) | p-C₆H₄(CH₂Cl)₂ | Highest | Electron-withdrawing inductive effect from the second -CH₂Cl group. |
| 1,3-Bis(chloromethyl)benzene (meta) | m-C₆H₄(CH₂Cl)₂ | Intermediate | Similar electron-withdrawing inductive effect to the para isomer. |
| 1,2-Bis(chloromethyl)benzene (ortho) | o-C₆H₄(CH₂Cl)₂ | Lowest | Significant steric hindrance in addition to the electron-withdrawing inductive effect. |
Quantitative Data from Related Compounds
To provide a quantitative context, the following table summarizes solvolysis rate constants for benzyl chloride and some of its derivatives. This data illustrates the impact of substituents on the reactivity of the benzylic chloride, which can be used to understand the expected behavior of the bis(chloromethyl) isomers.
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| Benzyl chloride | 80% Ethanol | 25 | 2.1 x 10⁻⁵ |
| p-Methylbenzyl chloride | 80% Ethanol | 25 | 1.5 x 10⁻³ |
| p-Chlorobenzyl chloride | 80% Ethanol | 25 | 3.2 x 10⁻⁶ |
| m-Chlorobenzyl chloride | 80% Ethanol | 25 | 1.8 x 10⁻⁶ |
Data compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.
Experimental Protocol: Measuring Solvolysis Rates
The reactivity of bis(chloromethyl) aromatic isomers can be quantitatively compared by measuring their solvolysis rates. A common method is to monitor the production of hydrochloric acid over time using a conductometric or titrimetric method.
A General Protocol for Solvolysis Kinetics:
-
Solution Preparation: Prepare a solution of the bis(chloromethyl) aromatic isomer of interest in a suitable solvent (e.g., a mixture of ethanol and water). The concentration should be accurately known.
-
Temperature Control: Place the reaction vessel in a constant temperature bath to ensure the reaction proceeds at a stable temperature.
-
Initiation of Reaction: Initiate the reaction and start monitoring the change in conductivity of the solution over time using a conductivity meter. Alternatively, aliquots of the reaction mixture can be withdrawn at specific time intervals and the concentration of HCl determined by titration with a standardized base.
-
Data Analysis: The rate constant (k) for the first-order solvolysis reaction can be calculated from the slope of a plot of the natural logarithm of the reactant concentration versus time.
Visualizing Reaction Mechanisms and Logical Relationships
Nucleophilic Substitution Mechanisms at a Benzylic Carbon
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4,6-Bis(chloromethyl)-m-xylene
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4,6-bis(chloromethyl)-m-xylene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data and compares it with experimental data of a structurally similar compound, m-bis(bromomethyl)benzene, to offer valuable insights for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the reference compound, m-bis(bromomethyl)benzene.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | CDCl₃ | 7.15 | Singlet | 1H | Ar-H |
| 4.60 | Singlet | 4H | -CH₂Cl | ||
| 2.40 | Singlet | 6H | Ar-CH₃ | ||
| m-Bis(bromomethyl)benzene (Experimental)[1] | CDCl₃ | 7.43 - 7.33 | Multiplet | 4H | Ar-H |
| 4.48 | Singlet | 4H | -CH₂Br |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) (ppm) | Assignment |
| This compound (Predicted) | CDCl₃ | 138.5 | Ar-C (quaternary) |
| 135.0 | Ar-C (quaternary) | ||
| 130.0 | Ar-CH | ||
| 45.0 | -CH₂Cl | ||
| 20.0 | Ar-CH₃ | ||
| m-Bis(bromomethyl)benzene (Experimental)[1] | CDCl₃ | 138.4 | Ar-C (quaternary) |
| 129.6 | Ar-CH | ||
| 129.3 | Ar-CH | ||
| 129.1 | Ar-CH | ||
| 33.0 | -CH₂Br |
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for small organic molecules.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
The solution is thoroughly mixed to ensure complete dissolution.
-
The resulting solution is then transferred into a 5 mm NMR tube.
-
The tube is capped and carefully wiped clean before insertion into the spectrometer.
¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: 2-4 s
-
Spectral width: 10-15 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 75 or 100 MHz).
-
Solvent: Chloroform-d (CDCl₃) with the solvent peak as an internal reference (δ 77.16).
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1-2 s
-
Spectral width: 0-220 ppm
-
Decoupling: Proton broadband decoupling.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR spectral analysis.
References
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 4,6-Bis(chloromethyl)-m-xylene and its Isomers
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of active pharmaceutical ingredients and their intermediates is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 4,6-Bis(chloromethyl)-m-xylene, a common building block in organic synthesis, and its structural isomer, 2,5-Bis(chloromethyl)-p-xylene.
Comparative Fragmentation Data
The mass spectra of this compound and its p-xylene isomer, 2,5-Bis(chloromethyl)-p-xylene, exhibit characteristic fragmentation patterns under electron ionization. While both share the same molecular weight and elemental composition, the positions of the chloromethyl groups on the aromatic ring influence the relative abundances of certain fragment ions. A summary of the key mass-to-charge ratios (m/z) and their relative intensities is presented below.
| m/z | Proposed Fragment Ion | This compound (Relative Intensity %) | 2,5-Bis(chloromethyl)-p-xylene (Relative Intensity %) | Fragmentation Pathway |
| 202/204/206 | [M]⁺• (Molecular Ion) | Present (with isotopic pattern) | Present (with isotopic pattern) | Initial ionization |
| 167 | [M - Cl]⁺ | High | High | Loss of a chlorine radical |
| 153 | [M - CH₂Cl]⁺ | Moderate | Moderate | Loss of a chloromethyl radical |
| 132 | [M - 2Cl]⁺• | Moderate | Moderate | Successive loss of two chlorine radicals |
| 117 | [M - Cl - CH₂Cl]⁺ | High | High | Loss of a chlorine radical followed by a chloromethyl radical |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate | Moderate | Rearrangement and fragmentation of the xylene core |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Low | Low | Fragmentation of the aromatic ring |
Note: The relative intensities are qualitative descriptions based on typical EI-MS spectra and may vary depending on the specific instrument and conditions.
Fragmentation Pathway and Logical Relationships
The fragmentation of these benzylic dichlorides is primarily driven by the lability of the carbon-chlorine bond and the stability of the resulting benzylic carbocations. The major fragmentation pathways are depicted in the following diagram:
Caption: Fragmentation pathway of Bis(chloromethyl)-xylene isomers.
Experimental Protocols
The mass spectral data presented in this guide are typically obtained using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.
General Experimental Protocol for EI-MS:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV. This energy level is standardized to ensure reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Ion Source Temperature: Maintained at approximately 200-250 °C to ensure sample volatilization.
-
Sample Introduction: For pure solid samples, a direct insertion probe can be used. For mixtures or to ensure clean sample introduction, Gas Chromatography (GC) is the preferred method.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 280°C) is used to elute the compounds.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier is used to detect the ions.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-300.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomer. For definitive structural confirmation, it is recommended to compare the obtained spectrum with a reference standard and consider other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 4,6-Bis(chloromethyl)-m-xylene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polymer Crosslinking and Thermal Stability
Crosslinking is a chemical process that forms bonds between polymer chains, creating a three-dimensional network structure. This network significantly enhances the material's properties, including its mechanical strength, chemical resistance, and, critically, its thermal stability. The choice of crosslinking agent plays a pivotal role in determining the extent of these improvements. Aromatic crosslinkers, such as 4,6-Bis(chloromethyl)-m-xylene, are known to impart superior thermal stability compared to aliphatic crosslinkers due to the rigid nature of the aromatic rings, which restricts thermal motion and increases the energy required for bond scission.
Comparative Analysis of Crosslinking Agents
This section compares the expected thermal performance of polymers crosslinked with this compound against two common classes of alternative crosslinkers: divinylbenzene (a vinyl-based aromatic crosslinker) and epoxy systems (employing aromatic amine hardeners).
Data Presentation
The following table summarizes typical thermal properties obtained for polymers crosslinked with divinylbenzene and an epoxy resin cured with an aromatic amine. These values serve as a benchmark for predicting the performance of polymers crosslinked with this compound. It is anticipated that the thermal stability of polymers crosslinked with this compound would be comparable to or exceed that of divinylbenzene-crosslinked systems due to the formation of stable methylene bridges between aromatic moieties.
| Crosslinking Agent | Polymer System | Onset Decomposition Temp. (TGA, °C) | Glass Transition Temp. (DSC, Tg, °C) |
| This compound | Various (Predicted) | > 400 (Expected) | High (Expected) |
| Divinylbenzene | Polystyrene | ~377 - 407[1][2] | Not observed (highly crosslinked)[1] |
| Aromatic Amine (e.g., Diaminodiphenyl sulfone) | Epoxy Resin | ~350 - 400 | ~180 - 250 |
Experimental Protocols
To enable researchers to perform their own comparative studies, detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
A small sample of the crosslinked polymer (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the crosslinked polymer.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
A small, weighed sample of the crosslinked polymer (5-10 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a constant rate (e.g., 10°C/min).
-
The heat flow to the sample required to maintain it at the same temperature as the reference is measured.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Mandatory Visualizations
Crosslinking Mechanism of this compound
The crosslinking of polymers with this compound is expected to proceed via a Friedel-Crafts alkylation reaction. In this mechanism, the chloromethyl groups of the crosslinker react with the aromatic rings of the polymer chains in the presence of a Lewis acid catalyst, forming stable methylene bridges.
Caption: Friedel-Crafts crosslinking of a polymer with this compound.
Experimental Workflow for Thermal Stability Analysis
The following diagram outlines the logical flow of experiments for assessing the thermal stability of crosslinked polymers.
Caption: Workflow for the thermal analysis of crosslinked polymers.
Conclusion
The use of this compound as a crosslinking agent is anticipated to yield polymers with high thermal stability, likely exceeding that of many common alternatives. This is attributed to the formation of a rigid, aromatic network structure through Friedel-Crafts alkylation. The provided experimental protocols and diagrams offer a foundational framework for researchers to systematically evaluate and compare the thermal performance of polymers crosslinked with this and other agents. Further experimental investigation is encouraged to quantify the precise thermal properties and fully validate the predicted advantages.
References
Performance Showdown: Unraveling the Efficacy of Strong Organic Acid Catalysts in Chloromethylation
For researchers, scientists, and professionals in drug development, the chloromethylation of aromatic compounds is a cornerstone reaction for introducing a reactive chloromethyl group, a vital stepping stone in the synthesis of numerous pharmaceutical intermediates and other fine chemicals. The choice of catalyst is paramount to achieving high yields and selectivity. This guide provides an objective comparison of the performance of various strong organic acid catalysts in the chloromethylation of m-xylene, supported by experimental data, to aid in the selection of the optimal catalyst for this crucial transformation.
The chloromethylation reaction, typically employing formaldehyde and hydrochloric acid, is significantly accelerated by the presence of an acid catalyst. While Lewis acids have been traditionally used, strong organic acids have emerged as effective, homogeneous catalysts that can offer advantages in terms of reaction conditions and product distribution. This guide focuses on a comparative study of several strong organic acids, providing a clear overview of their catalytic prowess.
Experimental Protocols
The following is a generalized experimental protocol for the chloromethylation of m-xylene using a strong organic acid catalyst, based on established research.[1]
Materials:
-
m-Xylene
-
Trioxane (as a formaldehyde source)
-
35% Aqueous Hydrochloric Acid
-
Strong Organic Acid Catalyst (e.g., CCl₃COOH, CHCl₂COOH, CF₃COOH, CH₃SO₃H, CF₃SO₃H, or p-CH₃C₆H₄SO₃H)
-
Cyclohexane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure: A mixture of m-xylene (28.3 mmol), trioxane (14.2 mmol), 35% aqueous hydrochloric acid (141.5 mmol), and the selected strong organic acid catalyst (0.57 mmol) is placed in a 30 mL round-bottom flask.[1] The reaction mixture is then stirred at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 5 hours).[1]
Upon completion, the reaction mixture is allowed to cool to room temperature. The organic products are then extracted from the aqueous phase using cyclohexane. The combined organic extracts are subsequently dried over anhydrous sodium sulfate. The final products are analyzed and quantified, typically by gas chromatography, to determine the yields of the various chloromethylated products.
Catalyst Performance Comparison
The efficacy of different strong organic acid catalysts in the chloromethylation of m-xylene was evaluated based on the yield of the primary products: chloromethyl-2,4-dimethylbenzene (monochloromethylation product) and 1,3-bis(chloromethyl)-4,6-dimethylbenzene (dichloromethylation product).[1] The results are summarized in the table below.
| Catalyst | pKa | Yield of Monochloromethyl-2,4-dimethylbenzene (%) | Yield of 1,3-bis(chloromethyl)-4,6-dimethylbenzene (%) | Total Yield (%) |
| Trichloroacetic Acid (CCl₃COOH) | 0.65 | 45 | 15 | 60 |
| Dichloroacetic Acid (CHCl₂COOH) | 1.29 | 50 | 10 | 60 |
| Trifluoroacetic Acid (CF₃COOH) | 0.23 | 48 | 18 | 66 |
| Methanesulfonic Acid (CH₃SO₃H) | -1.9 | 42 | 25 | 67 |
| Trifluoromethanesulfonic Acid (CF₃SO₃H) | -14 | 30 | 60 | 90 |
| p-Toluenesulfonic Acid (p-CH₃C₆H₄SO₃H) | -2.8 | 40 | 30 | 70 |
Reaction Conditions: m-xylene (28.3 mmol), trioxane (14.2 mmol), 35% aq. HCl (141.5 mmol), catalyst (0.57 mmol), 80 °C, 5 h.[1]
Discussion of Results
The experimental data reveals a clear trend in catalyst performance. Trifluoromethanesulfonic acid (CF₃SO₃H) stands out as the most effective catalyst, affording the highest total yield and, significantly, the highest yield of the dichloromethylated product, 1,3-bis(chloromethyl)-4,6-dimethylbenzene.[1] This superior performance can be attributed to its extremely low pKa, indicating its very strong acidic nature, which facilitates the formation of the electrophilic chloromethylating species.
The other sulfonic acids, methanesulfonic acid and p-toluenesulfonic acid, also demonstrated good catalytic activity, outperforming the halogenated acetic acids in terms of promoting the formation of the dichloromethylated product.[1] Among the acetic acid derivatives, there is a less pronounced difference in their overall effectiveness, though trifluoroacetic acid gave a slightly higher total yield.[1]
It is noteworthy that even in the absence of a catalyst, the reaction proceeds to a small extent, yielding less than 2% of the dichloromethylated product.[1] However, the addition of a strong organic acid catalyst dramatically enhances both the overall conversion and the selectivity towards the desired chloromethylated products. The choice of catalyst can be tailored to favor either the mono- or dichloromethylated product, depending on the synthetic objective. For instance, while trifluoromethanesulfonic acid is ideal for maximizing the dichloromethylated product, dichloroacetic acid provides the highest yield of the monochloromethylated product under these specific conditions.[1]
Experimental Workflow and Reaction Pathway
The general workflow for the acid-catalyzed chloromethylation and the proposed reaction mechanism are illustrated in the diagrams below.
References
A Comparative Guide to the Kinetic Analysis of 4,6-Bis(chloromethyl)-m-xylene in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 4,6-Bis(chloromethyl)-m-xylene in alkylation reactions, with a focus on its application in polymerization. Experimental data from relevant studies are presented to offer a clear perspective on its reactivity compared to other bifunctional alkylating agents.
Introduction to this compound as an Alkylating Agent
This compound is a bifunctional aromatic alkylating agent. Its reactivity stems from the two chloromethyl groups attached to the xylene core. These groups can participate in nucleophilic substitution reactions, making the molecule a valuable monomer in the synthesis of various polymers, including poly(p-phenylene vinylene)s (PPVs) and other hypercrosslinked polymers. Understanding the kinetics of its alkylation reactions is crucial for controlling polymer structure, molecular weight, and properties.
Comparative Kinetic Analysis in Polymerization Reactions
While specific kinetic data for the alkylation of small molecules using this compound is not extensively available in the reviewed literature, a detailed kinetic analysis of a closely related class of monomers, alkoxy-substituted bis(chloromethyl)benzenes, in Gilch polymerization provides valuable insights. The Gilch polymerization is a key method for synthesizing PPVs and involves the use of a strong base to initiate the polymerization of bis(chloromethyl)benzene derivatives.
A study on the kinetics of the Gilch polymerization of an alkoxy-substituted poly(p-phenylenevinylene) (PPV) has quantified the rate constants for the various steps of the reaction.[1] This provides a strong basis for understanding the reactivity of similar monomers like this compound.
Table 1: Comparative Kinetic Data for Gilch Polymerization of an Alkoxy-Substituted Bis(chloromethyl)benzene
| Reaction Step | Rate Constant (k) at -68 °C | Description |
| Initiation | ki (slow) | Dimerization of the active monomer, which is the rate-determining step.[1] |
| Propagation | kp (fast) | Rapid chain growth, orders of magnitude faster than initiation.[1] |
| Transfer | ktr | Chain transfer reactions that can limit polymer molecular weight. |
| Radical Recombination | kt | Termination step involving the recombination of radical intermediates.[1] |
Note: Specific numerical values for the rate constants were determined by fitting concentration transients to kinetic models in the cited study. The key finding is the relative rates of the different steps.
The study highlights that the initiation of the polymerization is the slow, rate-determining step, while the subsequent chain propagation is significantly faster.[1] This kinetic profile is crucial for controlling the polymerization process and minimizing the formation of defects in the resulting polymer.[1] Low reaction temperatures have been shown to suppress side reactions and the formation of coupling defects.[1]
Comparison with Alternative Alkylating Agents
The reactivity of this compound can be compared to other bifunctional alkylating agents based on the principles of benzyl halide reactivity.
Table 2: Qualitative Comparison of Reactivity with Other Bifunctional Alkylating Agents
| Alkylating Agent | Structure | Expected Relative Reactivity | Key Considerations |
| This compound | C₁₀H₁₂Cl₂ | Moderate | The two chloromethyl groups provide two sites for alkylation. The methyl groups on the aromatic ring can have a slight electronic effect on the reactivity of the benzylic chlorides. |
| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Similar to the title compound | A common monomer in polymerization reactions.[2] The lack of additional methyl groups on the ring may slightly alter its electronic properties and solubility compared to the xylene derivative. |
| 1,3-Bis(bromomethyl)benzene | C₈H₈Br₂ | Higher | Benzylic bromides are generally more reactive than benzylic chlorides in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond. |
| 1,4-Bis(iodomethyl)benzene | C₈H₈I₂ | Highest | Benzylic iodides are the most reactive among the benzyl halides due to the weakest C-I bond. However, they are also less stable and more expensive. |
Experimental Protocols
Kinetic Analysis of Gilch Polymerization via in situ ¹H NMR Spectroscopy
This protocol is adapted from a study on the kinetics of Gilch polymerization of alkoxy-substituted PPVs and can be applied to investigate the kinetics of this compound polymerization.[1]
Objective: To quantify the rate constants of the initiation, propagation, and termination steps of the Gilch polymerization.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (initiator)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Internal standard (e.g., ferrocene)
-
NMR tubes suitable for low-temperature measurements
-
Low-temperature NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a glovebox, dissolve a known concentration of this compound and the internal standard in anhydrous THF in a pre-cooled NMR tube.
-
Prepare a separate solution of potassium tert-butoxide in anhydrous THF.
-
-
Reaction Initiation and Monitoring:
-
Cool the NMR spectrometer probe to the desired reaction temperature (e.g., -68 °C).
-
Place the NMR tube containing the monomer solution into the spectrometer and acquire an initial spectrum (t=0).
-
Inject a pre-cooled solution of potassium tert-butoxide into the NMR tube to initiate the polymerization.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of the monomer, key intermediates, and the final polymer relative to the internal standard in each spectrum.
-
Plot the concentration of each species as a function of time.
-
Fit the concentration transients to a kinetic model based on a set of coupled rate equations representing the initiation, propagation, transfer, and termination steps.
-
From the fitting, determine the rate constants for each step of the polymerization.
-
Visualizing the Reaction Pathway
Gilch Polymerization Mechanism
The following diagram illustrates the proposed mechanism for the Gilch polymerization, which involves the formation of a quinodimethane intermediate.
Caption: Proposed mechanism for the Gilch polymerization of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the experimental workflow for the kinetic analysis of the polymerization reaction.
Caption: Workflow for the kinetic analysis of the polymerization of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4,6-Bis(chloromethyl)-m-xylene, a potential genotoxic impurity (GTI) of concern in pharmaceutical manufacturing. Due to the potential health risks associated with GTIs, even at trace levels, robust and validated analytical methods are crucial for ensuring the safety and quality of active pharmaceutical ingredients (APIs).[1][2] This document outlines key performance attributes of commonly employed analytical techniques and presents a framework for their cross-validation.
Introduction to this compound as a Genotoxic Impurity
This compound is an organic compound that can arise as a byproduct or intermediate in certain chemical syntheses. Its structure, containing reactive chloromethyl groups, raises concerns for potential genotoxicity. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of GTIs in drug substances, often requiring quantification at parts-per-million (ppm) levels relative to the API.[3] Therefore, highly sensitive and specific analytical methods are necessary for its detection and quantification.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques for the analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | Moderate. Relies on chromatographic retention time for identification. | High. Provides structural information for definitive identification. | Moderate to High. Dependent on chromophore and chromatographic resolution. |
| Sensitivity (LOD/LOQ) | Typically in the low ppm range. | Can reach sub-ppm levels, especially with selected ion monitoring (SIM). | Generally in the ppm range, can be improved with derivatization. |
| Matrix Interference | Susceptible to interference from co-eluting compounds. | High degree of specificity reduces matrix effects. | Can be affected by UV-absorbing impurities in the sample matrix. |
| Instrumentation Cost | Low to moderate. | High. | Moderate. |
| Ease of Use | Relatively straightforward for routine analysis. | Requires more expertise for method development and data interpretation. | Well-established and widely used in pharmaceutical analysis. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the routine quantification of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL (splitless injection).
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Prepare a standard stock solution of this compound in the same solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides higher selectivity and sensitivity, making it ideal for confirmation and trace-level quantification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Same as GC-FID method.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 167, 202, 204).
Sample Preparation:
-
Similar to the GC-FID method, but lower concentrations may be required due to the higher sensitivity of the MS detector.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent. This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined and scientifically justified. A common approach is to compare the mean results and standard deviations obtained from the two methods for a set of samples.
| Parameter | Acceptance Criterion |
| Accuracy (Bias) | The difference between the mean results of the two methods should be within a pre-defined limit (e.g., ±5%). |
| Precision (Variability) | The ratio of the variances of the two methods (F-test) should not be statistically significant at a given confidence level (e.g., 95%). |
| Individual Results | A high percentage (e.g., >95%) of individual results from the secondary method should fall within the 95% confidence interval of the primary method's results. |
Logical Relationship for Method Selection
The choice of an analytical method is guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The quantification of this compound as a potential genotoxic impurity requires sensitive, specific, and validated analytical methods. While GC-FID offers a robust and cost-effective solution for routine quality control, GC-MS provides a higher level of confidence for confirmation and trace-level analysis. A thorough cross-validation study is essential to ensure the equivalency of analytical procedures when methods are transferred or updated. The methodologies and frameworks presented in this guide provide a foundation for establishing reliable analytical control strategies for this and other genotoxic impurities in pharmaceutical development and manufacturing.
References
The Efficacy of 4,6-Bis(chloromethyl)-m-xylene as an Adhesion Promoter: A Review of Available Evidence
A comprehensive review of scientific literature and patent databases reveals a notable absence of evidence supporting the use of 4,6-Bis(chloromethyl)-m-xylene as a primary adhesion promoter. While the compound is a known and utilized chemical intermediate, its role in directly enhancing the adhesive bond between different substrates is not documented in publicly available research. This guide, therefore, serves to clarify the established applications of this compound and highlight the lack of data regarding its efficacy as an adhesion promoter, a crucial distinction for researchers, scientists, and drug development professionals.
Primary Application: A Crosslinking Agent in Polymer Synthesis
Available data consistently identifies this compound as a potent crosslinking agent. Its two reactive chloromethyl groups enable it to form covalent bonds with various polymer chains, creating a three-dimensional network structure. This crosslinking process is fundamental in the synthesis of certain types of polymers and resins, imparting enhanced mechanical strength, thermal stability, and chemical resistance.
The primary function of this compound is to act as a building block within a polymer matrix, rather than as an interfacial agent to promote adhesion between two distinct surfaces.
Lack of Evidence as an Adhesion Promoter
Despite extensive searches, no experimental data, performance benchmarks, or comparative studies were found that evaluate the efficacy of this compound specifically as an adhesion promoter. Adhesion promoters typically function by creating a compatible interface between a substrate and an adhesive or coating. They achieve this through mechanisms such as surface energy modification, chemical bonding (e.g., covalent or hydrogen bonds), or mechanical interlocking.
There is no scientific literature to suggest that this compound is formulated into adhesive systems or used as a surface treatment to enhance bond strength. Consequently, a comparison with established adhesion promoters is not feasible.
Established Alternatives for Adhesion Promotion
For researchers and professionals seeking to enhance adhesion, a wide array of well-documented alternatives exists. The selection of an appropriate adhesion promoter is highly dependent on the specific substrates and adhesive system being used. Common classes of adhesion promoters include:
-
Silane Coupling Agents: These are versatile molecules that can form covalent bonds with both inorganic and organic materials, making them highly effective for promoting adhesion between polymers and mineral or glass surfaces.
-
Organotitanates and Zirconates: These compounds are often used to improve the adhesion of inks, coatings, and adhesives to a variety of substrates.
-
Maleic Anhydride Grafted Polymers: These are frequently employed to enhance the compatibility and adhesion between polar and non-polar polymers.
-
Chlorinated Polyolefins: These are commonly used as adhesion promoters for coatings and adhesives on polyolefin substrates.
Conclusion
Based on the available scientific and technical information, this compound is not recognized as an adhesion promoter. Its established role is that of a crosslinking agent in polymer synthesis. Therefore, for applications requiring enhanced adhesion, it is recommended that researchers and professionals consult the extensive literature on established adhesion promoters and select a suitable agent based on the specific requirements of their system. The lack of data on the adhesion-promoting properties of this compound precludes any meaningful comparison of its efficacy with other alternatives.
A Comparative Guide to Xylene Isomer Separation Techniques
The separation of xylene isomers—ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene)—is a critical yet challenging process in the petrochemical industry due to their nearly identical boiling points and similar molecular structures.[1][2] This guide provides a comparative analysis of the primary techniques employed for xylene isomer separation: adsorption, crystallization, and membrane separation. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and performance of these methods.
Performance Comparison of Xylene Isomer Separation Techniques
The selection of a separation technique is often dictated by the desired product purity, recovery yield, and economic viability. The following table summarizes the key performance indicators for adsorption, crystallization, and membrane separation based on available experimental data.
| Technique | Target Isomer | Adsorbent/Membrane | Purity (%) | Yield/Recovery (%) | Selectivity | Operating Temperature (°C) | Operating Pressure |
| Adsorption | p-Xylene | Faujasite-type zeolites (e.g., Parex process) | >99.9[3] | >95[3] | High for p-xylene | 20 - 250[4] | Sufficient to maintain liquid phase[4] |
| o-Xylene | Co2(dobdc) MOF | - | - | o-xylene > ethylbenzene > m-xylene > p-xylene[5] | 150[5] | Vapor phase | |
| p-Xylene | TPBD nonporous molecular apohost | 94.1 - 96.6[6] | - | p-xylene/o-xylene: 76.1-108.4[6] | Ambient[6] | Ambient[6] | |
| Crystallization | p-Xylene | Multi-stage process | >99.5[7] | >80[7] | Based on freezing point difference | -80 to 5[8] | Near eutectic point[9] |
| p-Xylene | Single-stage crystallization | - | ~65[10] | Based on freezing point difference | -63[10] | - | |
| Membrane Separation | p-Xylene | b-oriented MFI zeolite membrane (vapor permeation) | - | - | p-/o-xylene: up to 515[11] | 150[11] | Low vapor pressure[11] |
| p-Xylene | b-oriented MFI zeolite membrane (pervaporation) | - | - | p-/o-xylene: ~2[11] | Ambient[11] | Liquid feed[11] | |
| p-Xylene | ZSM-5 zeolite membrane | - | - | p-/o-xylene: up to 400[12] | - | - | |
| m-Xylene | MIL-100(In) MOF membrane (pervaporation) | - | - | m-/p-xylene: 2.54[13] | Room Temperature | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing separation experiments. Below are outlines of typical experimental protocols for each technique.
Adsorption Separation (Simulated Moving Bed - SMB)
The Parex process, a widely used industrial method, employs a simulated moving bed (SMB) system for p-xylene separation.[3]
Objective: To separate p-xylene from a mixed C8 aromatic stream.
Materials:
-
Feed: A mixture of xylene isomers and ethylbenzene.
-
Adsorbent: A solid adsorbent with high selectivity for p-xylene, typically a faujasite-type zeolite.[3][5]
-
Desorbent: A liquid desorbent used to displace the adsorbed p-xylene from the adsorbent.[4]
Procedure:
-
The adsorbent is packed into a series of fixed beds.
-
The feed stream is introduced into one of the beds, where p-xylene is selectively adsorbed.
-
The unadsorbed isomers (raffinate) are collected from a downstream port.
-
The desorbent is introduced into the system to displace the p-xylene from the adsorbent.
-
The mixture of desorbent and p-xylene (extract) is collected from another port.
-
The positions of the feed, raffinate, desorbent, and extract ports are periodically moved along the direction of fluid flow to simulate the counter-current movement of the solid adsorbent.
-
The collected extract and raffinate streams are then typically sent to distillation columns to separate the products from the desorbent.
Fractional Crystallization
This technique leverages the difference in the freezing points of the xylene isomers, with p-xylene having the highest freezing point (13.3 °C).[4]
Objective: To isolate p-xylene from a mixed xylene solution.
Materials:
-
Feed: A liquid mixture of xylene isomers.
Procedure:
-
The mixed xylene feed is cooled in a crystallizer.
-
As the temperature is lowered, p-xylene selectively crystallizes out of the solution.[14]
-
The slurry containing p-xylene crystals and the remaining liquid (mother liquor) is formed.
-
The slurry is then transferred to a separation unit, such as a centrifuge or filter, to separate the p-xylene crystals from the mother liquor.
-
The crystals may be washed to remove any entrained mother liquor, thereby increasing the purity of the final p-xylene product.
-
For higher purity and yield, a multi-stage crystallization process with progressively lower temperatures can be employed.[7]
Membrane Separation
Membrane-based separation utilizes a semi-permeable barrier that allows for the preferential passage of one isomer over the others.
Objective: To selectively separate a target xylene isomer from a mixture.
Materials:
-
Feed: A vapor or liquid mixture of xylene isomers.
-
Membrane: A membrane with high selectivity and permeability for the target isomer, such as MFI-type zeolite membranes.[1][12]
Procedure:
-
The membrane is mounted in a permeation cell or module.
-
The feed mixture is introduced on one side of the membrane (feed side).
-
A driving force, such as a pressure or concentration gradient, is applied across the membrane.
-
The isomer that preferentially permeates through the membrane is collected on the other side (permeate side).
-
The non-permeating or less-permeating isomers are retained on the feed side (retentate).
-
The composition of the permeate and retentate streams is analyzed to determine the separation performance (selectivity and flux).
Visualizing Separation Processes
The following diagrams illustrate the logical relationships and a typical experimental workflow for xylene isomer separation.
Logical relationship between separation techniques and their principles.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. portalabpg.org.br [portalabpg.org.br]
- 5. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A multi-stage crystallization separation process operated under three-phase conditions to obtain high-purity and high-yield para-xylene from xylene mixtures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. US20100137660A1 - Process for the crystallization separation of p-xylene - Google Patents [patents.google.com]
- 9. A multi-stage crystallization separation process operated under three-phase conditions to obtain high-purity and high-yield para-xylene from xylene mixtures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. sciencemadness.org [sciencemadness.org]
Safety Operating Guide
Safe Disposal of 4,6-Bis(chloromethyl)-m-xylene: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Bis(chloromethyl)-m-xylene could not be located. The following disposal procedures are based on best practices for the handling of xylenes and chlorinated organic compounds. It is imperative to consult with a licensed hazardous waste disposal company for specific guidance and to ensure compliance with all federal, state, and local regulations.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous waste, and its handling requires strict adherence to safety protocols. The primary recommended disposal method is incineration by a licensed and qualified hazardous waste disposal service.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are trained on the proper handling of hazardous chemicals.[3] Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]
Personal Protective Equipment (PPE):
All personnel handling this compound must wear the appropriate personal protective equipment.
| PPE Category | Specific Requirements |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield. |
| Hand | Chemical-resistant gloves (e.g., Viton or Polyvinyl Alcohol [PVA]). Check glove compatibility charts. |
| Body | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, a chemical-resistant suit may be necessary. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is required if working outside of a fume hood or if vapors are expected to be generated. |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed waste container.[4] The container should be clearly labeled as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the licensed disposal company.
-
-
Storage of Waste:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and control access.[3]
-
Eliminate all ignition sources.[3]
-
Absorb the spill with an inert, dry material such as sand, earth, or a commercial sorbent.[3][4]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[4]
-
Do not wash spills into drains or sewers.[3]
-
-
Arranging for Professional Disposal:
-
Final Disposal Method:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 4,6-Bis(chloromethyl)-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4,6-Bis(chloromethyl)-m-xylene (CAS No. 1585-15-5). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on data for structurally similar and highly hazardous chemicals, such as benzyl chloride and other chlorinated xylenes. These compounds are known to be corrosive, toxic, and potential carcinogens.[1][2] Therefore, extreme caution is advised.
I. Hazard and Property Summary
This compound is a di-substituted aromatic compound. While specific toxicological data is limited, its structural similarity to benzyl chloride suggests it is likely a potent alkylating agent, corrosive, and a lachrymator (a substance that irritates the eyes and causes tears).[2][3]
| Property | Value | Unit |
| CAS Number | 1585-15-5 | - |
| Molecular Formula | C₁₀H₁₂Cl₂ | - |
| Molecular Weight | 203.11 | g/mol |
| Appearance | Colorless crystalline powder | - |
| Melting Point | 33-37 | °C |
| Boiling Point | Not available | °C |
| Flash Point | Not available | °C |
| Solubility | Insoluble in water, soluble in many organic solvents. | - |
Note: Some physical properties are based on data for the closely related isomer 1,3-Bis(chloromethyl)benzene.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[4][5][6][7][8]
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Double-gloving is required. | Inner Glove: Nitrile. Outer Glove: Chemical-resistant gloves such as Viton®, butyl rubber, or Silver Shield®. Gloves must be inspected before each use and disposed of immediately after contamination.[4] |
| Eye and Face Protection | Safety goggles and a full-face shield. | Safety goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect the entire face from splashes.[4][5] |
| Body Protection | Chemical-resistant lab coat and apron or a chemical-protective suit. | A flame-resistant lab coat worn over personal clothing. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a full chemical-protective suit is necessary.[3][9] |
| Respiratory Protection | A NIOSH-approved respirator is required. | For handling small quantities in a certified chemical fume hood, a full-facepiece respirator with organic vapor/acid gas cartridges may be sufficient. For larger quantities or in case of ventilation failure, a self-contained breathing apparatus (SCBA) is required.[1][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Shoes should be made of a non-porous material. For significant spill risks, chemical-resistant boot covers should be worn. |
III. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. The area should be clearly marked with warning signs.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly with a face velocity of at least 100 feet per minute.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and a spill kit appropriate for chlorinated solvents are readily accessible and in good working order.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid hazardous waste.
2. Donning PPE:
-
Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, safety goggles, and face shield. If required, ensure the respirator is properly fitted.
3. Handling the Chemical:
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize transfer steps.
-
Dissolving: When dissolving, slowly add the solid to the solvent to avoid splashing. Use a magnetic stirrer to ensure gentle mixing.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood. Monitor the reaction closely.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
5. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Spill: For small spills within a fume hood, use a spill kit with absorbent pads for chlorinated solvents. For larger spills, evacuate the area and contact the institution's emergency response team.
IV. Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids".[12]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solvents".[11][12]
-
-
Container Labeling: All waste containers must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Potential Carcinogen").
-
Disposal Method: The primary recommended disposal method for chlorinated aromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[13][14] This process ensures the complete destruction of the hazardous material.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 10. fishersci.com [fishersci.com]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
